2-Morpholinopyridine-3-boronic acid
Description
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Properties
IUPAC Name |
(2-morpholin-4-ylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BN2O3/c13-10(14)8-2-1-3-11-9(8)12-4-6-15-7-5-12/h1-3,13-14H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDPLAALYQOCHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674171 | |
| Record name | [2-(Morpholin-4-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-86-3 | |
| Record name | [2-(Morpholin-4-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1218790-86-3 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to 2-Morpholinopyridine-3-boronic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Morpholinopyridine-3-boronic acid, identified by its CAS number 1218790-86-3, has emerged as a pivotal building block in medicinal chemistry. Its unique structural features, combining a pyridine ring, a morpholine moiety, and a reactive boronic acid group, make it a valuable synthon for the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its significant role in the design of kinase inhibitors, particularly targeting the PI3K/mTOR signaling pathway.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
Boronic acids are a class of organoboron compounds that have garnered significant interest in drug discovery due to their unique chemical properties and biological activities.[1] The boronic acid functional group can form reversible covalent bonds with diols, a feature that has been exploited in the design of enzyme inhibitors and carbohydrate sensors.[2][3] The incorporation of a pyridine ring introduces a key heterocyclic scaffold present in numerous approved drugs, offering sites for hydrogen bonding and other molecular interactions. Furthermore, the morpholine group is a prevalent structural motif in medicinal chemistry, often employed to enhance aqueous solubility, improve pharmacokinetic properties, and engage in crucial interactions with biological targets.[4]
The convergence of these three components in this compound creates a versatile building block, particularly for the synthesis of inhibitors targeting the phosphatidylinositol 3-kinase (PI3K) pathway.[5] Dysregulation of the PI3K/Akt/mTOR signaling cascade is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5] The morpholine moiety, in particular, has been identified as a key pharmacophore for potent PI3K inhibition.[6][7]
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
General Properties
| Property | Value | Reference |
| CAS Number | 1218790-86-3 | |
| Molecular Formula | C₉H₁₃BN₂O₃ | |
| Molecular Weight | 208.02 g/mol | |
| Appearance | White to off-white solid | [2] |
| Melting Point | 90-94 °C | |
| Storage | 2-8°C |
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the three protons on the pyridine ring, with their chemical shifts influenced by the electron-donating morpholine group and the electron-withdrawing boronic acid group. The protons of the morpholine ring will appear as two multiplets in the aliphatic region. The protons of the boronic acid hydroxyl groups will likely present as a broad singlet, and its chemical shift may be variable depending on the solvent and concentration.[8]
-
¹³C NMR: The carbon NMR spectrum should show nine distinct signals corresponding to the carbon atoms of the pyridine and morpholine rings. The carbon atom attached to the boron will have a characteristic chemical shift.
-
¹¹B NMR: Boron-11 NMR spectroscopy is a valuable tool for characterizing boronic acids, with the chemical shift providing information about the coordination state of the boron atom.[9][10]
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the boronic acid, B-O stretching, and vibrations associated with the pyridine and morpholine rings.[8]
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of pyridinylboronic acids typically involves the reaction of a lithiated pyridine derivative with a trialkyl borate, followed by hydrolysis.[11] The following is a representative, detailed protocol for the preparation of this compound.
Reaction Scheme
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials:
-
3-Bromo-2-morpholinopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Lithiation: To a solution of 3-bromo-2-morpholinopyridine (1.0 eq) in anhydrous THF under a nitrogen atmosphere at -78 °C, add n-butyllithium (1.1 eq) dropwise. The choice of a low temperature is critical to prevent side reactions and ensure the selective formation of the desired lithiated intermediate. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.2 eq) dropwise at -78 °C. The borate ester acts as an electrophile, trapping the lithiated pyridine. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl. This hydrolyzes the borate ester to the desired boronic acid. Adjust the pH to approximately 7 with saturated aqueous sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.
Applications in Drug Discovery: A Key Building Block for PI3K/mTOR Inhibitors
The primary application of this compound in drug discovery is as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting the PI3K/mTOR pathway. The morpholinopyridine scaffold is a well-established pharmacophore for potent and selective PI3K inhibitors.[5][12]
Role in the Suzuki-Miyaura Cross-Coupling Reaction
This compound is an ideal coupling partner in the Suzuki-Miyaura reaction, a powerful and widely used method for the formation of carbon-carbon bonds.[11] In this reaction, the boronic acid couples with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base to form a biaryl or heterobiaryl product.
Caption: Suzuki-Miyaura coupling using the target boronic acid.
This reaction is central to the synthesis of a wide range of PI3K inhibitors where the 2-morpholinopyridine moiety is coupled to a core heterocyclic structure, such as a pyrimidine or purine.
The PI3K/Akt/mTOR Signaling Pathway and Inhibition
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in human cancers.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the site of action for 2-morpholinopyridine-based inhibitors.
Compounds synthesized from this compound are designed to bind to the ATP-binding pocket of PI3K enzymes, thereby inhibiting their kinase activity. The morpholine oxygen often forms a critical hydrogen bond with a key amino acid residue in the hinge region of the kinase domain, a feature associated with high potency.[6] Dual PI3K/mTOR inhibitors containing this scaffold have shown significant promise in preclinical and clinical studies.[12]
Conclusion and Future Perspectives
This compound is a high-value chemical entity for researchers and drug development professionals. Its well-defined physicochemical properties and accessible synthesis make it an attractive starting material. Its role as a key building block in the construction of potent and selective PI3K/mTOR inhibitors via the Suzuki-Miyaura cross-coupling reaction underscores its importance in modern medicinal chemistry. As the quest for novel and more effective cancer therapeutics continues, the strategic application of versatile synthons like this compound will undoubtedly play a crucial role in the development of the next generation of targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 904326-93-8: (6-Morpholino-3-pyridinyl)boronic acid [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of Substituted Pyridylboronic Acids in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Morpholinopyridine-3-boronic acid
The incorporation of the boronic acid moiety into small molecules has become a cornerstone of modern medicinal chemistry, a strategy that has yielded five FDA-approved drugs to date, including the pioneering proteasome inhibitor Bortezomib (Velcade®).[1][2] Boronic acids and their derivatives are prized for their unique ability to form reversible covalent bonds with diols, engage in various biological interactions as Lewis acids, and serve as exceptionally versatile building blocks in synthetic chemistry.[3][4]
Within this class of compounds, heteroaryl boronic acids are of particular importance. The pyridine scaffold is a privileged structure in pharmaceuticals, and its functionalization allows for the fine-tuning of a drug candidate's physicochemical properties, such as solubility, metabolic stability, and target engagement. This compound is a key reagent that combines the desirable features of the pyridine ring with the synthetic flexibility of the boronic acid group. The morpholino substituent at the 2-position significantly modulates the electronic properties of the pyridine ring and provides a vector for improving aqueous solubility and pharmacokinetic profiles.
This guide provides a comprehensive overview of a robust synthetic route to this compound, details its full analytical characterization, and discusses its application, offering researchers and drug development professionals a field-proven framework for its preparation and use.
Section 1: Synthetic Pathway and Rationale
The most reliable and scalable approach to synthesizing this compound involves a halogen-metal exchange followed by borylation. This strategy begins with a suitable halogenated precursor, 3-bromo-2-morpholinopyridine, which is converted into a highly reactive organolithium intermediate. This intermediate is then trapped with a boron electrophile to generate the target boronic acid.
The causality behind this choice of pathway is rooted in efficiency and regiochemical control. The morpholino group at the C2 position could potentially direct a C-H activation (lithiation) to the C3 position; however, starting with a halogen at the target C3 position provides a more definitive and less ambiguous route. The halogen-metal exchange is a rapid and high-yielding reaction at cryogenic temperatures.
Causality of Experimental Conditions:
-
Anhydrous Conditions: Organolithium reagents are extremely strong bases and will readily react with protic sources, including atmospheric moisture. The entire reaction sequence must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and glassware to prevent quenching of the intermediate.
-
Cryogenic Temperature (-78 °C): The lithiation step is highly exothermic. Performing the reaction at -78 °C (a dry ice/acetone bath) is critical to prevent side reactions, such as decomposition of the organolithium reagent or undesired reactions with the solvent (THF).[5] This low temperature ensures the stability of the 2-morpholinopyridin-3-yl lithium intermediate long enough for the subsequent borylation step.
-
Choice of Borylating Agent: Triisopropyl borate is an excellent electrophile for this reaction. Its three isopropoxy groups are readily displaced by the organolithium nucleophile. The resulting boronate ester is then hydrolyzed to the desired boronic acid during the acidic workup.
Section 2: Detailed Experimental Protocol - Synthesis
This protocol is a self-validating system designed for robust and reproducible execution. It is adapted from standard lithiation-borylation procedures.
Materials and Reagents:
-
3-Bromo-2-morpholinopyridine (1.0 equiv)[6]
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv)
-
Triisopropyl borate (1.2 equiv)
-
2 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Protocol:
-
Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-bromo-2-morpholinopyridine (1.0 equiv).
-
Inerting: Evacuate and backfill the flask with dry argon or nitrogen three times to ensure an inert atmosphere.
-
Dissolution: Add anhydrous THF via syringe to dissolve the starting material (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.
-
Lithiation: Slowly add n-butyllithium (1.1 equiv) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour. The progress of the halogen-metal exchange can be monitored by quenching a small aliquot with D₂O and analyzing by GC-MS.
-
Borylation: Add triisopropyl borate (1.2 equiv) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
-
Warming: After the addition is complete, stir the mixture at -78 °C for an additional hour, then allow it to warm slowly to room temperature over 2 hours.
-
Quenching and Hydrolysis: Carefully quench the reaction by slowly adding 2 M HCl. Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford pure this compound.
Section 3: Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of physicochemical measurements and spectroscopic analysis provides a complete profile.
Data Presentation: Physicochemical Properties
The following table summarizes the key physical and chemical properties of the target compound.
| Property | Value | Source(s) |
| CAS Number | 1218790-86-3 | |
| Molecular Formula | C₉H₁₃BN₂O₃ | |
| Molecular Weight | 208.02 g/mol | |
| Appearance | Solid | |
| Melting Point | 90-94 °C | |
| Storage Temperature | 2-8 °C |
Data Presentation: Predicted Spectroscopic Data
The following data are predicted based on the compound's structure and analysis of similar molecules.[7][8]
| Technique | Expected Observations |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.2-8.4 (dd, 1H, H6-pyridine), 7.8-8.0 (dd, 1H, H4-pyridine), 7.0-7.2 (dd, 1H, H5-pyridine), 3.6-3.8 (t, 4H, morpholine -OCH₂), 3.1-3.3 (t, 4H, morpholine -NCH₂), 8.0 (br s, 2H, B(OH)₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~160 (C2), ~150 (C6), ~140 (C4), ~118 (C5), C3 signal may be broad or unobserved due to quadrupolar relaxation from boron, ~66 (morpholine -OCH₂), ~48 (morpholine -NCH₂) |
| ¹¹B NMR (128 MHz, DMSO-d₆) | δ ~28-30 ppm (trigonal sp² boron center) |
| FT-IR (KBr Pellet, cm⁻¹) | ~3400-3200 (br, O-H stretch), ~2950 (C-H stretch), ~1600 (C=C/C=N stretch), ~1350 (B-O stretch), ~1115 (C-O-C stretch) |
| Mass Spec. (ESI+) | Calculated for [M+H]⁺: 209.1092; Found: m/z consistent with this value. |
Interpretation Notes:
-
¹H NMR: The two protons of the boronic acid group (B(OH)₂) are exchangeable and often appear as a broad singlet. Its chemical shift can vary depending on solvent, concentration, and water content.
-
¹¹B NMR: This technique is highly diagnostic for boronic acids. A chemical shift around 30 ppm is characteristic of a trigonal planar (sp²) boronic acid. In the presence of diols or at high pH, a second signal corresponding to a tetrahedral (sp³) boronate ester may appear upfield (around 5-10 ppm).[9][10]
-
FT-IR: Boronic acids can dehydrate to form cyclic trimers known as boroxines. This process would lead to the disappearance of the broad O-H stretch and the appearance of strong B-O-B stretching bands.[7]
Section 4: Detailed Experimental Protocol - Characterization
Standard protocols for acquiring analytical data are as follows.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is often preferred for boronic acids as it helps in observing the exchangeable B(OH)₂ protons.
-
Acquisition: Obtain ¹H, ¹³C, and ¹¹B NMR spectra on a 400 MHz (or higher) spectrometer at room temperature using standard pulse programs. For ¹¹B NMR, a quartz tube may be used to minimize background signals from borosilicate glass.[10]
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Analysis: Infuse the solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass determination.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk, or analyze using an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Section 5: Application in Suzuki-Miyaura Cross-Coupling
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, a Nobel Prize-winning methodology for C-C bond formation.[11][12] This reaction allows for the efficient construction of biaryl and heteroaryl systems, which are prevalent in pharmaceuticals.
In a typical reaction, the boronic acid is coupled with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst, a suitable ligand, and a base. The morpholino group at the 2-position may influence the reaction by coordinating to the palladium center, potentially requiring specific ligand choices to overcome the "2-pyridyl problem" and achieve high yields.[13]
Generic Suzuki-Miyaura Reaction Scheme: An aryl halide (Ar-X) is reacted with this compound in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a solvent (e.g., dioxane/water) with heating to yield the coupled product, 3-aryl-2-morpholinopyridine.
Section 6: Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. The following handling guidelines must be observed.
-
Hazard Classification: Harmful if swallowed (Acute Tox. 4 Oral).[14]
-
GHS Pictogram: GHS07 (Exclamation Mark).
-
Signal Word: Warning.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place, typically refrigerated at 2-8°C as recommended.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-bromo-2-(4-morpholino)pyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-Pyridylboronic acid(1692-25-7) 1H NMR [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. This compound hydrochloride AldrichCPR 1309979-68-7 [sigmaaldrich.com]
An In-depth Technical Guide to 2-Morpholinopyridine-3-boronic Acid: Reactivity, Stability, and Synthetic Utility
Abstract
This technical guide provides a comprehensive overview of 2-morpholinopyridine-3-boronic acid, a versatile building block in contemporary organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core aspects of its reactivity, stability profile, and practical applications, with a focus on the widely employed Suzuki-Miyaura cross-coupling reaction. By synthesizing established principles of boronic acid chemistry with insights into the specific structural attributes of this compound, this guide aims to equip the reader with the necessary knowledge for its effective utilization in synthetic endeavors.
Introduction: A Heterocyclic Building Block of Interest
This compound has emerged as a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its structure, which combines a pyridine core, a morpholine substituent, and a boronic acid functional group, offers a unique combination of electronic and steric properties. The pyridine nitrogen and the morpholine group can influence the molecule's reactivity and solubility, while the boronic acid moiety serves as a versatile handle for carbon-carbon bond formation.[1] This guide will explore the key chemical characteristics of this compound, providing a framework for its successful application in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its correct identification, purity assessment, and handling.
General Properties
| Property | Value | Source |
| CAS Number | 1218790-86-3 | |
| Molecular Formula | C₉H₁₃BN₂O₃ | |
| Molecular Weight | 208.02 g/mol | |
| Appearance | Solid | |
| Melting Point | 90-94 °C | |
| Storage Temperature | 2-8°C |
Spectroscopic Characterization
Accurate spectroscopic analysis is crucial for verifying the integrity of this compound.[2] The following are predicted spectroscopic data based on the analysis of its structural components and related molecules.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to exhibit distinct signals for the protons on the pyridine ring and the morpholine ring. The chemical shifts will be influenced by the electron-donating morpholino group and the electron-withdrawing boronic acid group.
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the carbon atoms in the pyridine and morpholine rings. The carbon atom attached to the boron will have a characteristic chemical shift.[2]
-
¹¹B NMR: Boron-11 NMR spectroscopy is a valuable tool for characterizing boronic acids, providing information about the coordination state of the boron atom.[3]
-
MS (Mass Spectrometry): Mass spectrometry can be used to confirm the molecular weight of the compound.[2]
Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of C-C bonds.[4][5] This reaction allows for the coupling of the 3-pyridyl moiety to a wide range of aryl and heteroaryl halides or triflates.
General Reaction Scheme
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the organohalide to the palladium catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst.[1]
Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.
Influence of the Morpholino Group
The morpholino group at the 2-position of the pyridine ring is expected to influence the reactivity of the boronic acid through both electronic and steric effects. As an electron-donating group, it can increase the electron density on the pyridine ring, which may affect the rate of transmetalation.[6] Sterically, the bulky morpholino group can influence the approach of the coupling partners to the catalytic center.
Stability and Handling Considerations
A critical aspect of working with boronic acids is their stability, as they are susceptible to various decomposition pathways.
Protodeboronation: The Primary Decomposition Pathway
The most common decomposition route for arylboronic acids is protodeboronation, which involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[7] This undesired side reaction is highly dependent on factors such as pH, temperature, and the electronic nature of the aryl group.[8]
For pyridylboronic acids, particularly those with a nitrogen atom at the 2-position (the "2-pyridyl problem"), protodeboronation can be especially rapid.[9][10] This is often attributed to the formation of a zwitterionic intermediate that facilitates the C-B bond cleavage.[7][11] Although this compound has the boronic acid at the 3-position, the proximity of the basic morpholino nitrogen could potentially influence this process.
Figure 2: Conceptual Pathway of Protodeboronation.
Best Practices for Storage and Handling
To minimize degradation, this compound should be stored under controlled conditions.
-
Temperature: Store at the recommended temperature of 2-8°C.
-
Atmosphere: Storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
-
Moisture: Protect from moisture to minimize hydrolysis and protodeboronation.[8]
Experimental Protocols: A Practical Guide
The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Conventional Thermal Suzuki-Miyaura Coupling
This protocol is a standard method for Suzuki-Miyaura reactions and is suitable for a wide range of substrates.[5][12]
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, or DME)
-
Schlenk flask or sealed vial
-
Inert gas supply (argon or nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110°C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and improve yields in some cases.[5]
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (1-5 mol%).
-
Add the degassed solvent.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150°C) for a specified time (typically 10-60 minutes).
-
After cooling, work up and purify the product as described in Protocol 1.
Figure 3: General Experimental Workflow for Suzuki-Miyaura Coupling.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst, inefficient base, low reaction temperature. | Use a fresh batch of catalyst, screen different bases and solvents, increase the reaction temperature. |
| Protodeboronation of starting material | High temperature, prolonged reaction time, presence of water. | Lower the reaction temperature, shorten the reaction time, use anhydrous solvents. |
| Formation of byproducts | Homocoupling of the boronic acid, side reactions of functional groups. | Optimize the stoichiometry of the reactants, use a different catalyst/ligand system. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its reactivity, stability, and handling requirements is essential for its successful application. While susceptible to protodeboronation, careful control of reaction conditions and proper storage can mitigate this issue. The protocols and information provided in this guide serve as a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02543A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 2-Morpholinopyridine-3-boronic acid for Researchers and Drug Development Professionals
Foreword: Navigating the Nuances of Boronic Acid Solubility in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, boronic acids and their derivatives have emerged as indispensable building blocks.[1][2] Their utility in robust carbon-carbon bond-forming reactions, such as the Nobel prize-winning Suzuki-Miyaura coupling, has revolutionized the synthesis of complex organic molecules.[2][3] Beyond their synthetic versatility, the unique electronic and structural properties of the boronic acid moiety have positioned it as a critical pharmacophore in a new generation of therapeutics, including the proteasome inhibitor Bortezomib.[1][4]
2-Morpholinopyridine-3-boronic acid, in particular, is a compound of significant interest. The fusion of the pyridine ring, a common motif in pharmaceuticals, with the versatile morpholine group and the reactive boronic acid functional group creates a scaffold ripe for exploration in drug discovery programs.[5][6] However, the journey from a promising molecular design to a viable drug candidate is paved with physicochemical challenges, chief among them being solubility. A compound's solubility profile dictates its absorption, distribution, metabolism, and excretion (ADME) properties, ultimately influencing its bioavailability and therapeutic efficacy.
This guide provides a comprehensive examination of the solubility of this compound. Moving beyond a simple recitation of data, we will delve into the fundamental principles governing boronic acid solubility, the causal factors behind experimental choices for its determination, and detailed, field-proven protocols. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to confidently and effectively work with this important chemical entity.
Core Physicochemical Properties of this compound
Understanding the intrinsic properties of this compound is the first step in predicting and manipulating its solubility. The molecule's structure, a pyridine ring substituted with both a morpholine and a boronic acid group, creates a complex interplay of polarity, hydrogen bonding potential, and acid-base chemistry.
| Property | Data | Source |
| Molecular Formula | C₉H₁₃BN₂O₃ | |
| Molecular Weight | 208.02 g/mol | |
| Appearance | Solid | |
| Melting Point | 90-94 °C | |
| Storage Temperature | 2-8°C |
A critical, yet often overlooked, characteristic of boronic acids is their propensity to exist in equilibrium with their cyclic anhydride form, known as a boroxine.[7][8] This dehydration process can significantly impact solubility, as the boroxine is generally less polar than the corresponding boronic acid.[7] Commercial batches of boronic acids are often mixtures of the acid and the anhydride, which can lead to variability in experimental results.[7] For a related compound, 6-(Morpholino)pyridine-3-boronic acid, suppliers explicitly state that it contains varying amounts of the anhydride.[6][9]
Caption: Reversible dehydration of boronic acids to form boroxines.
Principles of Boronic Acid Solubility
The solubility of boronic acids is a multifaceted phenomenon governed by several key factors. A nuanced understanding of these principles is essential for designing effective formulation strategies and interpreting experimental data.
The Role of pH and pKa
Boronic acids are Lewis acids, capable of accepting a hydroxide ion to form a tetrahedral boronate species.[1] This equilibrium is pH-dependent. At physiological pH, most boronic acids exist in their uncharged, trigonal planar form.[1] However, in aqueous solutions with a pH higher than their pKa, they convert to the more soluble anionic, tetrahedral form.[1] The pKa of boronic acids typically ranges from 4 to 10, and is influenced by the electronic nature of the substituents on the aryl ring.[1] Electron-withdrawing groups decrease the pKa, making the boronic acid more acidic, while electron-donating groups have the opposite effect.[1]
The morpholine group on this compound is an electron-donating group, which would be expected to increase the pKa of the boronic acid. The pyridine nitrogen, being basic, can also be protonated at low pH, introducing a positive charge and further complicating the solubility profile.
Caption: Equilibrium between trigonal and tetrahedral forms of boronic acid.
Solvent Effects
The choice of solvent profoundly impacts the solubility of boronic acids. While general statements suggest boronic acids are water-soluble, the reality is more complex and often compound-specific.[7] For instance, the solubility of phenylboronic acid in water at 20°C is a modest 1.9 g/100g .[7]
For this compound, the presence of the polar morpholine and pyridine moieties suggests some degree of aqueous solubility. Indeed, a related isomer, (6-Morpholino-3-pyridinyl)boronic acid, is described as being soluble in polar solvents like water and methanol.[6]
In organic synthesis, particularly for reactions like Suzuki-Miyaura coupling, the solubility in organic solvents is paramount.[7] Studies on phenylboronic acid have shown high solubility in ethers (like dipropyl ether) and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[7] This trend suggests that polar aprotic solvents are generally effective at dissolving boronic acids.
Expected Solubility Trend for this compound:
-
High Solubility: Polar protic solvents (e.g., Methanol, Ethanol, Water at elevated pH) and polar aprotic solvents (e.g., DMSO, DMF, Acetone).
-
Moderate Solubility: Ethers (e.g., THF, Dioxane), Chlorinated solvents (e.g., Dichloromethane, Chloroform).
-
Low Solubility: Non-polar solvents (e.g., Hexanes, Toluene).
Experimental Determination of Solubility: A Self-Validating Protocol
Reliable and reproducible solubility data is the cornerstone of effective drug development. The following section outlines a robust, step-by-step protocol for determining the thermodynamic solubility of this compound. The causality behind each step is explained to ensure a self-validating experimental design.
Thermodynamic Solubility (Shake-Flask Method)
This method is considered the gold standard for determining thermodynamic solubility. It relies on achieving equilibrium between the solid solute and the solvent.
Rationale: The shake-flask method ensures that the measured solubility represents a true equilibrium state, providing a thermodynamically stable value that is critical for preclinical and formulation development.
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, water, methanol) in a sealed vial. The excess solid is crucial to ensure saturation is reached.
-
Causality: Using a visible excess of solid guarantees that the solution is saturated and in equilibrium with the solid phase.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours). A shaker or rotator should be used to ensure continuous mixing.
-
Causality: Prolonged agitation at a constant temperature allows the system to reach thermodynamic equilibrium. The time required should be determined empirically by sampling at various time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. To remove any remaining undissolved solid, filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed (e.g., >10,000 g for 15 minutes) and collect the supernatant.
-
Causality: This step is critical to prevent undissolved solid particles from artificially inflating the measured concentration. The choice of filtration or centrifugation depends on the compound's potential to adsorb to filter materials.
-
-
Quantification:
-
Dilute the filtered or centrifuged supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Causality: A validated, specific, and sensitive analytical method is essential for accurate quantification. A standard calibration curve must be generated to ensure the accuracy of the measurement.
-
Caption: Workflow for thermodynamic solubility determination.
Conclusion: From Data to Drug Development
While specific, publicly available quantitative solubility data for this compound is scarce, a deep understanding of the principles governing boronic acid chemistry allows for informed predictions and the design of robust experimental investigations. The interplay of pH, pKa, solvent polarity, and the equilibrium with the boroxine form dictates the solubility profile of this important molecule. For researchers in drug discovery, a thorough characterization using standardized protocols like the shake-flask method is not merely an academic exercise; it is a critical step in de-risking a development program and laying the groundwork for successful formulation and in vivo studies. The methodologies and principles outlined in this guide provide the necessary framework for achieving this crucial objective.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. CAS 904326-93-8: (6-Morpholino-3-pyridinyl)boronic acid [cymitquimica.com]
- 7. d-nb.info [d-nb.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PubChemLite - 6-(morpholino)pyridine-3-boronic acid (contains varying amounts of anhydride) (C9H13BN2O3) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 2-Morpholinopyridine-3-boronic Acid: Synthesis, Reactivity, and Applications
This guide provides an in-depth exploration of 2-Morpholinopyridine-3-boronic acid, a heterocyclic building block of significant interest to researchers in medicinal chemistry and organic synthesis. We will move beyond simple catalog data to dissect its synthesis from fundamental precursors, detail its application in cornerstone reactions like the Suzuki-Miyaura coupling, and contextualize its value in the rational design of modern therapeutics, particularly kinase inhibitors. Every protocol and claim is grounded in established chemical principles and supported by authoritative literature.
Compound Profile and Physicochemical Properties
This compound is a stable, solid organoboron compound. The molecule incorporates three key features: a pyridine ring, which acts as a versatile scaffold in many bioactive molecules; a morpholine substituent at the 2-position, a group frequently used in drug design to enhance aqueous solubility and favorable pharmacokinetic properties; and a boronic acid moiety at the 3-position, which serves as a highly effective handle for carbon-carbon bond formation.
| Property | Value | Source(s) |
| CAS Number | 1218790-86-3 | [1] |
| Molecular Formula | C₉H₁₃BN₂O₃ | [1] |
| Molecular Weight | 208.02 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 90-94 °C | [1] |
| Storage Conditions | 2-8°C, under inert atmosphere | [1] |
Expected Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to display distinct signals for the three protons on the pyridine ring, typically in the aromatic region (δ 7.0-8.5 ppm). The protons of the morpholine group would appear as two multiplets in the upfield region (typically δ 3.0-4.0 ppm). The boronic acid protons (-OH) often present as a broad singlet whose chemical shift is highly dependent on concentration and the presence of residual water in the deuterated solvent.[2]
-
¹³C NMR: The spectrum should show nine distinct carbon signals. Five signals will correspond to the pyridine ring carbons, with the carbon atom attached to the boron (C3) being characteristically broad due to the quadrupolar relaxation of the boron nucleus. The four carbons of the morpholine ring will appear in the aliphatic region.
-
¹¹B NMR: A key technique for characterizing boronic acids, the ¹¹B NMR spectrum should show a single, broad resonance.[3][4] The chemical shift of this peak provides direct evidence of the trigonal planar (sp²) boron environment. Upon complexation, for instance with diols, this signal would shift significantly, indicating a change to a tetrahedral (sp³) geometry.[4]
-
Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 209.1.
Representative Synthetic Pathway
The synthesis of this compound is not typically a single-step process. It is most logically achieved through a multi-step sequence starting from readily available pyridine derivatives. The following pathway is constructed from established, high-yielding transformations reported in the literature for analogous substrates, representing a robust and field-proven approach.
Caption: A plausible three-step synthetic workflow for the target compound.
Step-by-Step Methodologies
Step 1: Synthesis of 2-Amino-3-bromopyridine
The bromination of 2-aminopyridine at the 3-position is a standard transformation.
-
Principle: This reaction proceeds via electrophilic aromatic substitution. The amino group at the 2-position activates the pyridine ring, directing the incoming electrophile (bromine) primarily to the 3- and 5-positions. Careful control of conditions can favor the 3-bromo isomer.
-
Protocol:
-
Dissolve 2-aminopyridine in an appropriate solvent such as acetic acid.[5]
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of bromine (or N-bromosuccinimide) in the same solvent, maintaining the low temperature.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work up the reaction by neutralizing the acid, extracting the product with an organic solvent, and purifying by chromatography or recrystallization.
-
Step 2: Synthesis of 2-Morpholino-3-bromopyridine via Buchwald-Hartwig Amination
The installation of the morpholine moiety is efficiently accomplished using modern palladium-catalyzed cross-coupling chemistry.[6]
-
Principle: The Buchwald-Hartwig amination creates a carbon-nitrogen bond between an aryl halide and an amine.[7][8] A palladium(0) catalyst undergoes oxidative addition into the C-Br bond. The resulting Pd(II) complex coordinates the amine, and after deprotonation by a strong base, reductive elimination yields the desired product and regenerates the Pd(0) catalyst.[6] The choice of phosphine ligand is critical for an efficient catalytic cycle.
-
Protocol: [9]
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-amino-3-bromopyridine (1.0 equiv), a palladium source (e.g., Pd₂(dba)₃, 2 mol%), and a suitable biarylphosphine ligand (e.g., RuPhos or XPhos, 8 mol%).
-
Add a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv).
-
Add anhydrous solvent (e.g., THF or toluene) followed by morpholine (1.2-1.5 equiv).
-
Heat the reaction mixture (typically 65-100 °C) and stir for 16-24 hours, monitoring by LC-MS.
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by flash column chromatography on silica gel.
-
Step 3: Synthesis of this compound
The final borylation step converts the aryl bromide into the target boronic acid.
-
Principle: This transformation is typically achieved via lithium-halogen exchange at low temperature, followed by electrophilic trapping of the resulting aryllithium intermediate with a borate ester. The resulting boronate ester is then hydrolyzed to the boronic acid during aqueous workup.[2] The low temperature is critical to prevent side reactions of the highly reactive aryllithium species.
-
Protocol:
-
Dissolve 2-morpholino-3-bromopyridine (1.0 equiv) in a dry ethereal solvent (e.g., THF or a THF/toluene mixture) in a Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi) (1.1 equiv) dropwise, maintaining the temperature below -70 °C. Stir for 30-60 minutes.
-
In the same pot, add triisopropyl borate (B(OiPr)₃) (1.2 equiv) dropwise, again ensuring the temperature remains at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by carefully adding aqueous acid (e.g., 2N HCl) and stir vigorously for 1-2 hours to hydrolyze the boronate ester.
-
Adjust the pH, extract the product, and purify by crystallization or chromatography to yield the final this compound.
-
Applications in Suzuki-Miyaura Cross-Coupling
The primary utility of this compound in synthetic chemistry is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[3] This reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, forming the backbone of countless complex molecules.[10][11]
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
Representative Experimental Protocol
The following protocol provides a robust starting point for coupling this compound with a generic aryl bromide (Ar-Br). Optimization of the base, solvent, and temperature may be required for specific substrates.
-
Reaction Setup: In a reaction vial, combine the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add a palladium catalyst, such as [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%).
-
Inert Atmosphere: Seal the vial and thoroughly evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Utility in Medicinal Chemistry and Drug Discovery
The morpholinopyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous clinical and preclinical drug candidates. The morpholine group is often incorporated as a bioisostere for less stable or more metabolically labile groups; its hydrogen bond accepting capability and ability to improve aqueous solubility and overall ADME (absorption, distribution, metabolism, and excretion) properties make it highly attractive.[2]
Boronic acids themselves have found direct application in approved drugs like Bortezomib (Velcade®), where the boronic acid moiety is key to the mechanism of action, reversibly inhibiting the proteasome.[2]
More commonly, however, building blocks like this compound are used to construct larger, more complex molecules. A primary area of application is in the synthesis of protein kinase inhibitors . Many kinase inhibitors feature a core heterocycle (like quinazoline or pyrimidine) functionalized with various aryl and heteroaryl groups to achieve potent and selective binding in the ATP pocket of the target kinase.[12] The Suzuki-Miyaura coupling is the preeminent method for installing these groups, making boronic acids like the title compound indispensable tools for rapidly generating libraries of potential inhibitors for structure-activity relationship (SAR) studies.[11]
References
- 1. rsc.org [rsc.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. CN103664765A - Preparation method of 2-amino-3-bromopyridine - Google Patents [patents.google.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]
- 11. EP2655297A1 - Method of carrying out suzuki - miyaura cc-coupling reactions - Google Patents [patents.google.com]
- 12. US9132140B2 - Boronic acid derivatives and therapeutic uses thereof - Google Patents [patents.google.com]
The Emergence of a Key Building Block: A Technical Guide to 2-Morpholinopyridine-3-boronic Acid
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents. Its derivatization is a critical aspect of drug design, and the introduction of a boronic acid moiety has proven to be a particularly fruitful strategy. This guide delves into the discovery, synthesis, and application of a significant player in this field: 2-Morpholinopyridine-3-boronic acid. This versatile building block has emerged as a valuable tool for the construction of complex molecular architectures, most notably in the development of kinase inhibitors.
The Genesis of a Versatile Reagent: Unraveling the Synthesis
While a singular "discovery" paper for this compound is not readily apparent in the scientific literature, its synthesis can be logically deduced from established methodologies for preparing pyridinylboronic acids. The most plausible and widely applicable route involves a directed ortho-metalation followed by borylation. This strategy leverages the directing effect of the morpholine group to achieve regioselective functionalization of the pyridine ring.
The logical synthetic pathway commences with a suitable 2-halopyridine, which is first converted to 2-morpholinopyridine. This intermediate then undergoes a lithium-halogen exchange or a direct deprotonation at the 3-position, facilitated by a strong lithium base at low temperatures. The resulting lithiated species is then quenched with a trialkyl borate, followed by acidic hydrolysis to yield the desired this compound.
Plausible Synthetic Pathway
Caption: Plausible synthetic route to this compound.
This method's elegance lies in its high regioselectivity, driven by the steric and electronic properties of the morpholine substituent. The choice of the halogen on the starting pyridine and the specific lithium base can be optimized to maximize yield and minimize side reactions.
Core Application: A Cornerstone in Kinase Inhibitor Synthesis
The true value of this compound is realized in its application as a key building block in the synthesis of pharmacologically active molecules. A prominent example is its use in the development of Phosphoinositide 3-kinase (PI3K) inhibitors. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1]
This compound serves as a crucial coupling partner in Suzuki-Miyaura cross-coupling reactions to construct the core scaffolds of these inhibitors. This palladium-catalyzed reaction allows for the efficient formation of a carbon-carbon bond between the pyridine ring of the boronic acid and a suitable aryl or heteroaryl halide, a foundational step in building the complex architecture of PI3K inhibitors.[1]
The Suzuki-Miyaura Coupling: A Powerful Alliance
The Suzuki-Miyaura coupling is a robust and versatile reaction in organic synthesis.[2] In the context of PI3K inhibitor synthesis, this compound is coupled with a halogenated pyrimidine or a similar heterocyclic core. The morpholine moiety in this building block often plays a crucial role in the final compound's biological activity and pharmacokinetic properties, such as solubility and metabolic stability.
Caption: Suzuki-Miyaura coupling utilizing this compound.
The reaction conditions for the Suzuki-Miyaura coupling, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and purity of the desired product.
Physicochemical Properties and Handling
A comprehensive understanding of a reagent's properties is paramount for its effective use in a research setting.
| Property | Value |
| Molecular Formula | C₉H₁₃BN₂O₃ |
| Molecular Weight | 208.02 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 1218790-86-3 |
Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. As with most boronic acids, it is sensitive to moisture and should be handled under an inert atmosphere when possible to prevent degradation.
Experimental Protocols
The following are generalized, yet detailed, protocols that serve as a starting point for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura coupling reaction. Researchers should optimize these conditions for their specific substrates and scale.
Protocol 1: Synthesis of this compound
Materials:
-
2-Morpholino-3-bromopyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 2M solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve 2-morpholino-3-bromopyridine (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of 2M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 2,4-dichloro-5-nitropyrimidine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Ethyl acetate
-
Brine
Procedure:
-
To a reaction vessel, add the aryl/heteroaryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Evacuate and backfill the vessel with argon three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired coupled product.
Conclusion
This compound has solidified its position as a valuable and versatile building block in the synthetic chemist's toolbox. Its strategic use, particularly in the construction of kinase inhibitors for cancer therapy, underscores the power of boronic acid chemistry in modern drug discovery. The synthetic routes, while requiring careful control of reaction conditions, are based on well-established and reliable methodologies. As the quest for novel therapeutics continues, the demand for such specialized reagents is set to grow, ensuring that this compound will remain a relevant and impactful molecule in the field of medicinal chemistry for the foreseeable future.
References
Methodological & Application
Application Note: A Robust Protocol for the Suzuki-Miyaura Coupling of 2-Morpholinopyridine-3-boronic Acid
Introduction: The Significance of Morpholinopyridine Scaffolds and the Power of Suzuki-Miyaura Coupling
In the landscape of modern drug discovery and development, nitrogen-containing heterocyclic compounds are of paramount importance. Among these, the morpholinopyridine scaffold has emerged as a privileged structure, frequently incorporated into a wide array of biologically active molecules and pharmaceutical candidates. Its unique physicochemical properties, including improved solubility and metabolic stability, make it a desirable moiety in medicinal chemistry. The ability to efficiently construct carbon-carbon bonds to this core structure is therefore a critical endeavor for synthetic chemists.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of C-C bonds, particularly between sp²-hybridized carbon atoms.[1][2][3] This Nobel Prize-winning reaction, celebrated for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents, has become an indispensable tool in organic synthesis.[4][5] This application note provides a detailed and field-proven protocol for the Suzuki-Miyaura coupling of 2-morpholinopyridine-3-boronic acid with various aryl and heteroaryl halides, offering researchers a reliable method for the synthesis of complex biaryl and heterobiaryl structures.
Understanding the Core Principles: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2][6]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.[1][6]
-
Transmetalation: This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center. This process is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][5][7][8] The choice of base can significantly influence the reaction rate and overall yield.[7]
-
Reductive Elimination: In the final step, the two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]
The inherent instability of some heteroaryl boronic acids, particularly their susceptibility to protodeboronation (cleavage of the C-B bond by a proton source), presents a notable challenge.[9][10][11] This is especially pertinent for electron-deficient heteroaryl boron derivatives like those of pyridine.[11] The protocol outlined below is optimized to mitigate this side reaction and ensure efficient coupling.
Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide. Optimization may be required for different coupling partners.
Materials:
-
Aryl or heteroaryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, THF/water, or toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv).
-
Add this compound (1.2–1.5 equiv). The use of a slight excess of the boronic acid helps to drive the reaction to completion.
-
Add the base (2.0–3.0 equiv). For many heteroaryl couplings, a stronger base like K₃PO₄ or Cs₂CO₃ can be beneficial.[7][14]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%).[9][15] The use of bulky, electron-rich phosphine ligands often enhances catalytic activity, especially for challenging substrates like heteroaryl chlorides.[14][15]
-
-
Solvent Addition and Degassing:
-
Add the degassed solvent system. A common and effective solvent mixture is 1,4-dioxane and water (e.g., in a 4:1 or 3:1 ratio). The presence of water is often crucial for the dissolution of the base and the activation of the boronic acid.[2][16]
-
Degas the reaction mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting the flask to several freeze-pump-thaw cycles. This is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and lead to unwanted side reactions like the homocoupling of the boronic acid.[17]
-
-
Reaction Conditions:
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C) under an inert atmosphere.[2] The reaction can also be performed efficiently using microwave irradiation, which can significantly reduce reaction times.[18]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Key Reaction Parameters and Recommendations
| Parameter | Recommended Reagents/Conditions | Rationale & Expert Insights |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is a reliable choice as it is an active Pd(0) source. Pd₂(dba)₃ and Pd(OAc)₂ are often used with ancillary ligands.[1][2][5] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) | These ligands promote the oxidative addition and reductive elimination steps and stabilize the palladium catalyst, which is particularly important for coupling with less reactive aryl chlorides.[9][15] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | The choice of base is critical. K₃PO₄ is often effective for heteroaryl couplings as it is a strong enough base to facilitate transmetalation without promoting significant protodeboronation.[7][14] |
| Solvent | 1,4-Dioxane/H₂O, THF/H₂O, Toluene/H₂O | A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.[2][18] |
| Temperature | 80–110 °C (conventional heating) or 100-150 °C (microwave) | Higher temperatures can accelerate the reaction but may also increase the rate of boronic acid decomposition. Microwave heating can offer rapid and uniform heating, often leading to cleaner reactions and higher yields in shorter times.[18] |
Troubleshooting and Expert Insights
-
Low Yield or No Reaction:
-
Inefficient Transmetalation: The choice of base is crucial. If a weaker base like Na₂CO₃ is used, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[7]
-
Poor Substrate Reactivity: For less reactive aryl chlorides, a more active catalyst system, such as one employing a bulky biarylphosphine ligand or an N-heterocyclic carbene (NHC) ligand, may be necessary.[14][15]
-
Protodeboronation of this compound:
-
This is a common side reaction for heteroaryl boronic acids, especially those with nitrogen atoms that can be protonated.[6][10][11] To minimize this, use rigorously dried and degassed solvents, and consider using a milder base if possible. Alternatively, protecting the boronic acid as a boronate ester (e.g., a pinacol ester) can enhance its stability.[10]
-
-
Formation of Homocoupling Byproducts:
-
The formation of biaryl products from the coupling of two boronic acid molecules is often promoted by the presence of oxygen.[17] Meticulous degassing of the reaction mixture is the most effective way to prevent this side reaction.
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of valuable biaryl and heterobiaryl compounds. By carefully selecting the catalyst, base, and solvent, and by adhering to a robust experimental protocol that emphasizes an inert atmosphere, researchers can achieve high yields and purity. The insights and detailed procedures provided in this application note are intended to empower scientists in drug discovery and chemical development to confidently and successfully employ this powerful synthetic transformation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. mt.com [mt.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. alkalisci.com [alkalisci.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. thieme-connect.com [thieme-connect.com]
- 16. youtube.com [youtube.com]
- 17. reddit.com [reddit.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
Experimental procedure for using 2-Morpholinopyridine-3-boronic acid
An In-Depth Guide to the Experimental Use of 2-Morpholinopyridine-3-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound. The focus is on its utilization as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. This guide integrates established protocols with expert insights into the causality behind experimental choices, ensuring both scientific accuracy and practical reproducibility.
Introduction to this compound
This compound is a heterocyclic organoboron compound increasingly recognized for its utility in organic synthesis.[1] As a substituted pyridinylboronic acid, it serves as a versatile reagent for introducing the 2-morpholinopyridine moiety into a wide range of molecular scaffolds. This is particularly valuable in medicinal chemistry, where this structural motif is explored for its potential biological activity, and in materials science for the development of functionalized polymers and nanomaterials.[1] Boronic acids, in general, are valued for their stability, low toxicity, and versatile reactivity.[2][3][4] The morpholine group, a saturated heterocycle, can influence the electronic properties of the pyridine ring and provide a handle for modifying solubility and pharmacokinetic properties in drug candidates.
Key Physicochemical Properties:
| Property | Value | Source(s) |
| CAS Number | 1218790-86-3 | |
| Molecular Formula | C₉H₁₃BN₂O₃ | |
| Molecular Weight | 208.02 g/mol | |
| Appearance | Solid | |
| Melting Point | 90-94 °C | |
| Storage Temperature | 2-8°C |
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure user safety and maintain the integrity of the reagent. This compound is classified as an acute oral toxin (Category 4).
2.1. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[5]
-
Respiratory Protection: For operations that may generate dust, use a type N95 (US) or equivalent respirator.
-
Body Protection: A lab coat or long-sleeved clothing should be worn.[5]
2.2. Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][6]
-
Avoid contact with skin, eyes, and clothing.[5]
-
In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5]
2.3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8]
-
The recommended storage temperature is between 2-8°C.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[6]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like this compound) and an organic halide or triflate.[2][9][10] This reaction is fundamental to the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.[1][9]
3.1. The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[9]
-
Transmetalation: This is the key step where the organic moiety is transferred from the boron atom to the palladium center. The boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species (-B(OR)₃⁻).[2] This boronate then exchanges its organic group with the halide on the Pd(II) complex.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. fishersci.pt [fishersci.pt]
- 6. fishersci.com [fishersci.com]
- 7. 2-METHYLPYRIDINE-3-BORONIC ACID - Safety Data Sheet [chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Morpholinopyridine-3-boronic Acid
Introduction: The Strategic Importance of Substituted Biarylpyridines in Modern Drug Discovery
Biaryl scaffolds are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The introduction of a pyridine moiety into these frameworks is a particularly powerful strategy for modulating a compound's physicochemical properties, such as solubility, metabolic stability, and target engagement. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, influencing protein-ligand interactions and improving pharmacokinetic profiles.[2] Among the various synthetic methodologies available, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility, mild reaction conditions, and broad functional group tolerance.[3][4]
This application note provides a comprehensive guide to the synthesis of biaryl compounds utilizing a key building block: 2-morpholinopyridine-3-boronic acid . The presence of the morpholino group at the 2-position of the pyridine ring offers several advantages, including increased stability and modified electronic properties of the boronic acid, which can be beneficial in the cross-coupling reaction. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura coupling, provide detailed, field-proven protocols, and discuss the critical parameters for successful synthesis and purification. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecules for drug discovery and development.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (in this case, this compound) with an organohalide (e.g., an aryl bromide or iodide).[4] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide to form a Pd(II) intermediate.
-
Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group (the 2-morpholinopyridinyl moiety) to the palladium center, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium center couple to form the new carbon-carbon bond of the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of catalyst, ligand, base, and solvent is critical for an efficient reaction, especially when dealing with heteroaromatic substrates which can sometimes pose challenges such as catalyst inhibition or protodeboronation (the undesired cleavage of the carbon-boron bond).[5]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials and Methods
Reagents and Solvents
-
This compound: (CAS: 1218790-86-3) Purity ≥95%. Store at 2-8°C.
-
Aryl Halide: (e.g., 4-bromoanisole, 1-bromo-4-(trifluoromethyl)benzene, etc.) Purity ≥98%.
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂].
-
Base: Sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). Anhydrous, powder form.
-
Solvents: 1,4-Dioxane, toluene, or a mixture of toluene and water (e.g., 4:1). Solvents should be degassed prior to use.
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄): For drying organic layers.
-
Silica gel: For column chromatography (230-400 mesh).
-
Solvents for chromatography: Hexanes, ethyl acetate.
-
Deionized water.
-
Brine (saturated aqueous NaCl solution).
Equipment
-
Schlenk flask or sealable reaction vial
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath with temperature controller
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Syringes and needles
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for workup and purification (separatory funnel, flasks, etc.)
-
Flash chromatography system
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for different aryl halides.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established methodologies for the coupling of heteroaryl boronic acids.[6][7]
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and sodium carbonate (2.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of toluene and water) via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the aryl halide.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir vigorously for the required time (12-24 hours).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC or LC-MS until the starting material (aryl halide) is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Data Presentation and Expected Results
The following table presents hypothetical data for the Suzuki-Miyaura coupling of this compound with various aryl bromides, based on typical yields for similar reactions.[8]
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O (4:1) | 100 | 16 | 85 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane | 100 | 18 | 78 |
| 3 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 110 | 24 | 72 |
| 4 | 1-Bromo-2-fluorobenzene | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene | 100 | 16 | 81 |
Troubleshooting and Scientific Insights
-
Low Yield:
-
Protodeboronation: This is a common side reaction with heteroaryl boronic acids.[5] Using a less aqueous solvent system or anhydrous conditions with a base like potassium fluoride (KF) can sometimes mitigate this issue.[4]
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. Using a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) can often improve catalyst performance.[9]
-
Inefficient Transmetalation: Ensure the base is of good quality and sufficiently strong to form the boronate species. Cesium carbonate is often more effective than sodium or potassium carbonate due to its higher solubility and basicity.
-
-
Incomplete Reaction:
-
Increase the reaction temperature or time.
-
Increase the amount of boronic acid (e.g., to 1.5 equivalents).
-
Ensure the solvent was properly degassed to prevent catalyst oxidation.
-
-
Difficulty in Product Purification:
-
Formation of homocoupled byproducts (from the boronic acid or the aryl halide) can occur. Optimizing the reaction stoichiometry and catalyst loading can minimize these side reactions.
-
If the product is basic, an acidic wash during workup may be beneficial, followed by re-basification and extraction.
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a robust and efficient method for the synthesis of a diverse range of biaryl compounds. By carefully selecting the catalyst, base, and solvent, and by understanding the potential challenges associated with heteroaryl boronic acids, researchers can successfully synthesize these valuable building blocks for drug discovery and materials science. The protocols and insights provided in this application note serve as a solid foundation for the successful implementation of this important transformation in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Morpholinopyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science.[1] Molecules incorporating the 2-morpholinopyridine scaffold are of significant interest due to their prevalence in biologically active compounds and their utility as versatile synthetic intermediates. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and widely adopted method for the formation of carbon-carbon bonds, owing to its mild reaction conditions, tolerance of a broad range of functional groups, and the low toxicity of its boron-based byproducts.[2]
This document provides a detailed guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-morpholinopyridine-3-boronic acid with various aryl and heteroaryl halides. As a Senior Application Scientist, the aim is to furnish not just a protocol, but a deeper understanding of the critical parameters governing the success of this transformation, enabling researchers to troubleshoot and adapt these methods for their specific synthetic challenges. We will delve into the rationale behind the choice of catalyst, ligand, base, and solvent, providing a robust framework for achieving high-yield and reproducible results.
The "2-Pyridyl Problem" and Strategic Solutions
A well-documented challenge in the cross-coupling of pyridine-containing boronic acids is the potential for the pyridine nitrogen to coordinate to the palladium center, leading to catalyst deactivation.[3][4][5] This "2-pyridyl problem" can be particularly pronounced with 2-substituted pyridines. In the case of this compound, the presence of the morpholine nitrogen further modulates the electronic properties of the pyridine ring.
To overcome these challenges, the selection of an appropriate palladium catalyst system, comprising a palladium precursor and a ligand, is critical.[1] Modern catalyst systems often employ bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) which promote the desired catalytic cycle and minimize catalyst inhibition.[1]
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is fundamental to optimizing reaction conditions.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (R-X).
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. This step is often facilitated by a base.[6]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.
Recommended Palladium Catalyst Systems
For the cross-coupling of this compound, particularly with more challenging coupling partners like aryl chlorides, advanced catalyst systems are recommended. Traditional catalysts such as Pd(PPh₃)₄ may be effective for simple couplings with aryl iodides or bromides, but often provide lower yields and require higher catalyst loadings with heteroaromatic substrates.[1]
Table 1: Recommended Catalyst Systems for this compound Coupling
| Catalyst Precursor | Ligand | Key Features & Rationale | Typical Loading (mol%) |
| Pd₂(dba)₃ | SPhos or XPhos | Bulky, electron-rich biarylphosphine ligands that accelerate reductive elimination and are effective for sterically hindered and heteroaromatic substrates.[7] | 1-3 |
| Pd(OAc)₂ | Buchwald Ligands (e.g., RuPhos, BrettPhos) | Versatile and highly active for a broad range of substrates, including those prone to catalyst inhibition. | 1-3 |
| [Pd(allyl)Cl]₂ | cataCXium® A | A palladacycle-based catalyst system that is air- and moisture-stable, offering high activity for challenging couplings. | 1-2 |
| PdCl₂(dppf) | (dppf) | A robust catalyst for a variety of cross-coupling reactions, though may be less effective for highly demanding substrates compared to modern biarylphosphine ligands.[8] | 2-5 |
Experimental Protocol: General Procedure for the Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a reliable starting point for the cross-coupling of this compound with a range of aryl and heteroaryl halides. Optimization of specific parameters may be necessary for each unique substrate combination.
Figure 2: A generalized workflow for the Suzuki-Miyaura cross-coupling protocol.
Materials and Reagents:
-
This compound
-
Aryl or heteroaryl halide (iodide, bromide, or chloride)
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), and the chosen base (2.0-3.0 equivalents).
-
Catalyst Addition: In a separate vial, briefly mix the palladium precursor (e.g., 1-2 mol% Pd₂(dba)₃) and the ligand (e.g., 2-4 mol% SPhos) before adding them to the Schlenk flask.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 to 10:1 mixture of dioxane/water) via syringe. The addition of water can sometimes be beneficial for the solubility of the base and can influence the transmetalation step.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Troubleshooting and Optimization
Table 2: Common Issues and Recommended Solutions
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique; use a fresh batch of catalyst and ligand. Consider a more active catalyst system (see Table 1). |
| Inappropriate base | The choice of base is crucial. For less reactive halides, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary. | |
| Low reaction temperature | Increase the reaction temperature, especially for aryl chlorides. | |
| Protodeboronation | Presence of excess water or protic sources | Use anhydrous solvents and ensure the boronic acid is of high quality. Anhydrous conditions can sometimes accelerate transmetalation and avoid this side reaction.[9] |
| Slow transmetalation | Employ a more electron-rich ligand or a different base/solvent system to facilitate this step. | |
| Formation of Side Products | Homocoupling of the boronic acid | This can occur at higher temperatures or with certain catalyst systems.[10] Lower the reaction temperature or screen different catalysts. |
| Catalyst decomposition | Indicated by the formation of palladium black. Use a more robust ligand or lower the reaction temperature. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of complex, nitrogen-containing heterocycles. By understanding the underlying mechanism and carefully selecting the catalyst system, base, and reaction conditions, researchers can overcome the inherent challenges associated with pyridine-containing substrates. The protocols and insights provided herein serve as a robust starting point for the successful implementation of this valuable transformation in drug discovery and materials science endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: Optimizing Solvent Systems for Suzuki-Miyaura Coupling of 2-Morpholinopyridine-3-boronic acid
Introduction: The Strategic Importance of Solvent Selection
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] Its application is particularly profound in pharmaceutical and materials science, where the construction of complex biaryl and heteroaryl structures is paramount.[3][4] This guide focuses on the coupling of 2-Morpholinopyridine-3-boronic acid, a valuable building block for kinase inhibitors and other biologically active molecules.[5]
The morpholinopyridine scaffold is a privileged structure in medicinal chemistry. However, heteroaromatic boronic acids, especially those containing Lewis basic nitrogen atoms like this compound, present unique challenges.[6] The proximity of the nitrogen atom to the boronic acid can lead to catalyst deactivation and competing side reactions, most notably protodeboronation.[6]
In this context, the choice of solvent transcends its role as a simple medium for dissolution. The solvent system is an active participant in the catalytic cycle, profoundly influencing reaction rates, yields, and even chemoselectivity.[7][8][9] It modulates the solubility of reagents, the activity of the base, the stability of the palladium catalyst, and the energetics of key mechanistic steps.[10][11] This application note provides a detailed examination of solvent effects on the Suzuki-Miyaura coupling of this compound, offering a mechanistic rationale for solvent selection and a robust protocol for optimized reaction performance.
Mechanistic Insights: The Role of the Solvent in the Catalytic Cycle
The efficacy of a Suzuki-Miyaura reaction is dictated by the seamless progression of its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[12] The solvent exerts a critical influence on each of these stages.[9][10]
-
Oxidative Addition: This initial, often rate-determining step involves the insertion of the Pd(0) catalyst into the aryl halide bond.[10] Polar solvents can stabilize the highly polar transition states involved in this step, potentially accelerating the reaction.[10][13] However, the interplay is complex; some polar coordinating solvents like DMF or acetonitrile can also act as ligands, altering the nature of the active catalyst and influencing selectivity in unexpected ways.[8][10][14]
-
Transmetalation: This is arguably the most solvent-sensitive step, particularly for heteroaromatic boronic acids. For the boronic acid to transfer its organic group to the palladium center, it must first be activated by a base to form a more nucleophilic boronate species. The solvent's ability to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and to facilitate the formation of the boronate is crucial. Protic solvents, especially water, can play a beneficial role by promoting base solubility and enabling alternative transmetalation pathways via Pd-OH intermediates.[15]
-
Reductive Elimination: In this final step, the coupled product is expelled, and the Pd(0) catalyst is regenerated. While less directly impacted by the solvent than transmetalation, the solvent's polarity and coordinating ability can still influence the stability of the diorganopalladium(II) intermediate, thereby affecting the rate of this final step.
The diagram below illustrates the Suzuki-Miyaura catalytic cycle, highlighting the key steps where solvent interactions are critical.
Figure 1: The Suzuki-Miyaura Catalytic Cycle. Solvents critically influence the Oxidative Addition and Transmetalation steps.
Comparative Analysis of Solvent Systems
The choice of solvent can dramatically alter the outcome of the Suzuki-Miyaura coupling with this compound. Nonpolar aprotic solvents, polar aprotic solvents, and aqueous mixtures each offer a distinct reaction environment.
| Solvent System | Typical Conditions | Advantages | Disadvantages | Representative Yield (%) |
| 1,4-Dioxane / H₂O | 4:1 to 5:1 ratio, K₂CO₃ or Cs₂CO₃, 80-100 °C | Excellent balance of solubility for both organic and inorganic reagents. Water aids in dissolving the base and accelerates transmetalation.[15] | Requires higher temperatures. Dioxane is a peroxide-forming solvent requiring careful handling. | 85-95% |
| Toluene / H₂O | 10:1 ratio with phase-transfer catalyst (e.g., TBAB), K₃PO₄, 100-110 °C | Good for less polar substrates. Higher boiling point allows for higher reaction temperatures. | Often requires a phase-transfer catalyst to bring the inorganic base into the organic phase. Less effective for highly polar substrates. | 70-85% |
| 2-MeTHF | Anhydrous or with H₂O, Cs₂CO₃, 80 °C | Greener solvent alternative to THF and Dioxane. Can provide excellent yields, sometimes superior to traditional ethers.[16] | Can be more expensive. Performance can be highly substrate-dependent. | 80-92% |
| Isopropanol (IPA) | Anhydrous, CsF or K₂CO₃, 80 °C | A protic solvent that can facilitate transmetalation and is considered a greener option.[17] | Lower boiling point limits reaction temperature. Solubility of all components may not be optimal. | 65-80% |
| DMF or DMAc | Anhydrous, K₂CO₃, 80-120 °C | Highly polar, excellent solvating power for salts. | Strong coordination to palladium can inhibit catalysis.[8] Difficult to remove during workup. Risk of boronic acid decomposition at high temperatures. | 40-75% |
Analysis: For challenging heteroaromatic substrates like this compound, aqueous mixtures, particularly 1,4-Dioxane/H₂O , consistently provide the most reliable and high-yielding results.[15] The presence of water is often crucial for hydrolyzing boronic esters to the more reactive boronic acids and for ensuring the base is sufficiently soluble and active to promote the formation of the key boronate intermediate.[15] While greener solvents like 2-MeTHF are showing great promise, dioxane/water remains the benchmark for robust performance in this specific application.[16]
Detailed Experimental Protocol
This protocol describes a representative Suzuki-Miyaura coupling between this compound and a model aryl bromide (e.g., 4-bromoanisole).
4.1 Materials and Equipment
-
Reagents: this compound, 4-bromoanisole, Palladium(II) acetate (Pd(OAc)₂), SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), Potassium Carbonate (K₂CO₃), 1,4-Dioxane (anhydrous), Deionized Water.
-
Equipment: Schlenk tube or resealable reaction vial, magnetic stir plate and stir bar, oil bath, argon or nitrogen gas line, standard laboratory glassware for workup, rotary evaporator, flash chromatography system.
4.2 Experimental Workflow
The following diagram outlines the complete workflow from reaction setup to product isolation.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling protocol.
4.3 Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), and Potassium Carbonate (K₂CO₃, 3.0 equiv.).
-
Catalyst Preparation: In a separate small vial, pre-mix the catalyst by dissolving Palladium(II) acetate (2 mol %) and SPhos (4 mol %) in a small amount of the reaction solvent. This pre-formation of the active catalyst can improve consistency.
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Catalyst Addition: Using syringes, add 1,4-Dioxane (to achieve a 0.1 M concentration with respect to the aryl halide) and deionized water (20% of the dioxane volume, e.g., 4 mL dioxane, 0.8 mL water). Finally, add the pre-mixed catalyst solution via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Troubleshooting and Key Considerations
-
Low Yield:
-
Protodeboronation: This is a major side reaction for heteroaryl boronic acids.[6] Ensure the reaction is run under a strictly inert atmosphere. Consider using a milder base like K₃PO₄ or a different solvent system.
-
Inactive Catalyst: Ensure the palladium source and ligand are of high quality. Pre-mixing the catalyst can be beneficial.
-
Poor Base Solubility: If using an anhydrous system, the base may not be active. The addition of water is often the solution.[15]
-
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis.[6] Using a bulky, electron-rich phosphine ligand like SPhos helps to prevent this and promotes the desired catalytic cycle.
-
Solvent Purity: Using high-purity, anhydrous (when specified), and degassed solvents is critical for reproducible results. Peroxides in ether solvents like dioxane can poison the catalyst.
Conclusion
The solvent system is a critical parameter for the successful Suzuki-Miyaura cross-coupling of this compound. While various solvents can be employed, mixed aqueous systems such as 1,4-Dioxane/H₂O provide a robust and high-yielding environment by effectively balancing the solubility of all reaction components and promoting the crucial transmetalation step. By understanding the mechanistic role of the solvent and adhering to a carefully controlled protocol, researchers can reliably synthesize valuable morpholinopyridine-containing compounds for applications in drug discovery and beyond.
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 17. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Navigating the Labyrinth of Base Selection for 2-Morpholinopyridine-3-boronic Acid Suzuki-Miyaura Couplings
Application Notes and Protocols for Researchers in Synthetic and Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthetic chemist's toolkit, prized for its functional group tolerance and capacity to forge carbon-carbon bonds with surgical precision.[1] Within the vast landscape of this reaction, the use of heteroaromatic building blocks, particularly substituted pyridines, is of paramount importance for the synthesis of novel pharmaceuticals and functional materials. 2-Morpholinopyridine-3-boronic acid is a valuable such building block, offering a unique scaffold for drug discovery. However, its successful application in Suzuki-Miyaura couplings is critically dependent on a nuanced and judicious selection of the base, a parameter that can dictate the success or failure of the reaction.
This guide provides an in-depth analysis of the factors governing base selection for coupling reactions involving this compound. We will delve into the mechanistic role of the base, the specific challenges posed by this substrate, and provide detailed, field-proven protocols to empower researchers to navigate these complexities and achieve optimal results.
The Pivotal Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura reaction is far from a passive spectator; it is an active and essential participant in the catalytic cycle.[2] Its primary function is to activate the boronic acid for the crucial transmetalation step.[3] By reacting with the boronic acid, the base forms a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which possesses a higher tendency to transfer its organic moiety to the palladium center.[4] This activation overcomes the inherent electron deficiency of the boron atom, facilitating the exchange of the organic group from boron to palladium.[5]
Furthermore, the base plays a role in the regeneration of the active Pd(0) catalyst, ensuring the smooth progression of the catalytic cycle.[4] The choice of base, therefore, directly influences the rate and efficiency of the entire process.
The Unique Challenges of this compound
The coupling of this compound presents a specific set of challenges that stem from its inherent structural and electronic properties. These challenges are largely extensions of the well-documented "2-pyridyl problem" in Suzuki couplings, which is characterized by the propensity of 2-pyridylboronic acids to undergo protodeboronation and to inhibit the palladium catalyst.[6]
The morpholino substituent at the 2-position, being a strong electron-donating group, exacerbates these issues in two significant ways:
-
Increased Susceptibility to Protodeboronation: The electron-donating nature of the morpholino group increases the electron density on the pyridine ring, making the carbon-boron bond more susceptible to cleavage by protons. This undesired side reaction, known as protodeboronation, leads to the formation of the corresponding deborylated pyridine, reducing the yield of the desired coupled product.[4] This is a particularly prevalent issue in the presence of strong bases and protic solvents.
-
Enhanced Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of stable, off-cycle complexes that are catalytically inactive. The electron-donating morpholino group increases the Lewis basicity of the pyridine nitrogen, strengthening this coordination and enhancing the potential for catalyst inhibition.
The steric bulk of the morpholino group ortho to the pyridine nitrogen also introduces a significant steric shield around the catalytic center, which can influence the rates of oxidative addition and reductive elimination.
A Strategic Approach to Base Selection
Given the challenges outlined above, the selection of a base for the Suzuki-Miyaura coupling of this compound must be a carefully considered decision. The ideal base should be strong enough to promote the formation of the boronate species for efficient transmetalation, yet mild enough to minimize protodeboronation and not interfere with the catalyst's activity.
The following diagram illustrates a decision-making workflow for selecting an appropriate base for this specific substrate.
Caption: Decision workflow for base selection.
Comparative Analysis of Common Bases
The table below provides a comparative overview of commonly used bases for the Suzuki-Miyaura coupling of challenging heteroarylboronic acids, with specific considerations for this compound.
| Base | Chemical Formula | pKa of Conjugate Acid | Key Characteristics & Recommendations |
| Potassium Carbonate | K₂CO₃ | 10.3 | Good starting point. Moderately basic, often effective in aqueous/organic solvent mixtures. Its limited solubility in organic solvents can be advantageous in controlling its effective concentration. |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | Often superior to K₂CO₃. Higher solubility in many organic solvents can lead to faster reaction rates. The larger cesium cation is also thought to play a beneficial role in some cases.[7] |
| Potassium Phosphate | K₃PO₄ | 12.3 | A stronger inorganic base. Frequently successful for challenging heteroaryl couplings where carbonates are insufficient. Its higher basicity may increase the risk of protodeboronation, requiring careful optimization of reaction time and temperature. |
| Potassium Fluoride | KF | 3.2 | A mild base. Particularly useful when coupling partners contain base-sensitive functional groups. The fluoride ion is thought to activate the boronic acid through the formation of a fluoroborate species.[2] |
Experimental Protocols
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound. It is crucial to note that optimization of the catalyst, ligand, solvent, and temperature may be necessary for specific coupling partners.
General Protocol for a Screening Reaction
This protocol is designed for initial screening to identify promising reaction conditions.
Materials:
-
This compound (1.2 equiv.)
-
Aryl or heteroaryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M)
-
Reaction vessel (e.g., microwave vial or Schlenk tube)
-
Magnetic stir bar
Procedure:
-
To the reaction vessel, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for a Challenging Coupling with a Bulky, Electron-Rich Ligand
For couplings that are sluggish or give low yields with standard catalysts, a more active catalyst system employing a bulky, electron-rich phosphine ligand is recommended.
Materials:
-
This compound (1.5 equiv.)
-
Aryl or heteroaryl halide (1.0 equiv.)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., SPhos or XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, 0.1 M)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stir bar
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to the reaction vessel.
-
Add the this compound and the aryl/heteroaryl halide.
-
Seal the vessel and add the anhydrous, degassed solvent.
-
Heat the reaction mixture to the desired temperature (typically 100-110 °C) with vigorous stirring.
-
Monitor the reaction as described in the general protocol.
-
Work-up and purify the product as described above.
The following diagram outlines the general experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow.
Conclusion
The successful Suzuki-Miyaura coupling of this compound is a testament to the importance of rational reaction optimization. By understanding the inherent challenges posed by this electron-rich, sterically hindered substrate, researchers can make informed decisions regarding base selection. A systematic approach, starting with milder carbonate bases and progressing to phosphates if necessary, coupled with the use of modern, highly active catalyst systems, will pave the way for the efficient synthesis of novel and valuable compounds. The protocols and guidelines presented herein serve as a comprehensive resource for navigating the complexities of this challenging yet rewarding transformation.
References
Troubleshooting & Optimization
Technical Support Center: 2-Morpholinopyridine-3-boronic Acid in Cross-Coupling Reactions
Welcome to the technical support center for 2-Morpholinopyridine-3-boronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in cross-coupling reactions. Here, we address common challenges and provide in-depth troubleshooting guides to help you navigate potential side reactions and optimize your synthetic outcomes.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, enabling the introduction of the morpholinopyridine scaffold into a wide array of molecules. However, like many heteroaromatic boronic acids, it can be susceptible to specific side reactions under typical cross-coupling conditions. This guide provides a structured approach to identifying, understanding, and mitigating these undesired pathways.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is giving low yields of the desired product, and I observe a significant amount of 2-morpholinopyridine as a byproduct. What is happening?
A1: This is a classic symptom of protodeboronation , a common side reaction for many boronic acids, particularly electron-rich and heteroaromatic ones.[1][2] In this process, the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of the corresponding arene (in this case, 2-morpholinopyridine).
-
Causality: The 2-pyridyl nitrogen in your starting material can be protonated, forming a zwitterionic species that is highly susceptible to rapid protodeboronation, especially under neutral or slightly acidic pH conditions.[3][4] The reaction is often accelerated by aqueous basic conditions and elevated temperatures, which are typical for Suzuki-Miyaura couplings.[5]
Q2: I am observing a significant amount of a dimeric byproduct, 3,3'-bis(2-morpholinopyridine), in my reaction mixture. What is this and how can I prevent it?
A2: You are likely observing the product of homocoupling , another prevalent side reaction where two molecules of the boronic acid couple to form a symmetrical biaryl.[6][7][8][9]
-
Causality: Homocoupling can be promoted by several factors:
-
Oxygen: The presence of oxygen in the reaction mixture can facilitate the oxidative homocoupling of boronic acids, often catalyzed by the palladium catalyst.[1]
-
Palladium(II) Intermediates: The reaction can proceed through the formation of a diarylpalladium(II) species, which then undergoes reductive elimination to yield the homocoupled product.
-
Copper Catalysis: If copper salts are present as additives or contaminants, they can also catalyze the homocoupling of boronic acids.[6]
-
Q3: My this compound seems to be degrading upon storage or during the reaction setup. How can I improve its stability?
A3: The stability of boronic acids can be a concern, especially for heteroaromatic derivatives.[3][10] To enhance stability and improve reaction outcomes, consider using more stable surrogates.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that can be used in a "slow-release" strategy.[10] Under the reaction conditions, the MIDA group is slowly hydrolyzed to release the boronic acid in situ, keeping its concentration low and minimizing degradation and side reactions.[10]
-
Diethanolamine Adducts: Forming an adduct with diethanolamine can also increase the stability of the boronic acid, making it easier to handle and store.[1][10]
Troubleshooting Guide: Mitigating Side Reactions
This section provides a systematic approach to troubleshooting common issues encountered with this compound in cross-coupling reactions.
Issue 1: Dominant Protodeboronation
Symptoms:
-
Low yield of the desired cross-coupled product.
-
Significant formation of 2-morpholinopyridine.
-
Incomplete consumption of the coupling partner (e.g., aryl halide).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for protodeboronation.
Detailed Steps:
-
Evaluate the Base: The choice and strength of the base are critical.
-
Rationale: Strong aqueous bases can accelerate protodeboronation.[5] The pH of the reaction mixture significantly influences the rate of this side reaction for heteroaromatic boronic acids.[3][4]
-
Protocol:
-
Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄ or Cs₂CO₃.
-
Consider using anhydrous conditions with a non-aqueous soluble base like potassium fluoride (KF).
-
-
-
Modify the Solvent System:
-
Rationale: The presence of water can be a source of protons for protodeboronation.
-
Protocol:
-
Minimize the amount of water in the solvent system.
-
Consider using anhydrous solvents like dioxane or toluene, although some water is often necessary for the Suzuki-Miyaura catalytic cycle. A 10:1 ratio of organic solvent to water is a good starting point.[1]
-
-
-
Lower Reaction Temperature:
-
Rationale: Protodeboronation is often accelerated at higher temperatures.
-
Protocol:
-
Run the reaction at the lowest temperature that still allows for efficient cross-coupling. Start with temperatures around 60-80 °C and monitor the reaction progress.
-
-
-
Use a Stable Boronic Acid Surrogate:
-
Rationale: For particularly challenging substrates or when the above methods are insufficient, using a more stable form of the boronic acid can be highly effective.[10]
-
Protocol:
-
Synthesize or purchase the MIDA boronate or diethanolamine adduct of this compound.
-
These derivatives provide a slow, in situ release of the boronic acid, keeping its concentration low and minimizing protodeboronation.[10]
-
-
Issue 2: Significant Homocoupling
Symptoms:
-
Formation of a symmetrical biaryl byproduct, 3,3'-bis(2-morpholinopyridine).
-
Reduced yield of the desired cross-coupled product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for homocoupling.
Detailed Steps:
-
Ensure Rigorous Degassing:
-
Rationale: Oxygen is a known promoter of oxidative homocoupling.[1]
-
Protocol:
-
Thoroughly degas all solvents and the reaction mixture before heating.
-
Employ techniques such as freeze-pump-thaw cycles (for more sensitive reactions) or sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
-
-
Optimize Catalyst Loading:
-
Rationale: High palladium concentrations can sometimes favor homocoupling.
-
Protocol:
-
Reduce the palladium catalyst loading to the minimum required for efficient cross-coupling (e.g., 0.5-2 mol%).
-
-
-
Adjust Reagent Stoichiometry:
-
Rationale: Using a slight excess of the boronic acid is common, but a large excess can increase the likelihood of homocoupling.
-
Protocol:
-
Start with a stoichiometry of 1.2-1.5 equivalents of the boronic acid relative to the limiting reagent (typically the aryl halide). Avoid using a large excess.
-
-
Data Summary: Impact of Reaction Conditions
The following table summarizes the expected impact of various reaction parameters on the key side reactions of this compound.
| Parameter | Effect on Protodeboronation | Effect on Homocoupling | Recommendation for Optimization |
| Base Strength | Stronger aqueous bases increase the rate. | Can influence transmetalation and catalyst stability. | Use milder bases (e.g., K₃PO₄, Cs₂CO₃, KF). |
| Water Content | Higher water content can increase the rate. | Can affect catalyst activity and base solubility. | Minimize water content or use anhydrous conditions if possible. |
| Temperature | Higher temperatures increase the rate. | Can accelerate both desired and side reactions. | Use the lowest effective temperature (e.g., 60-80 °C). |
| Oxygen | Minimal direct effect. | Significantly promotes oxidative homocoupling. | Rigorously degas all reagents and maintain an inert atmosphere. |
| Boronic Acid Form | MIDA boronates and diethanolamine adducts are more stable. | Stable surrogates can reduce side reactions by controlling concentration. | Use stable surrogates for challenging couplings. |
Experimental Protocol: Slow-Release Cross-Coupling using MIDA Boronate
This protocol is recommended for couplings that are particularly prone to protodeboronation.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound MIDA ester (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O 10:1)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, this compound MIDA ester, palladium precatalyst, ligand, and base.
-
Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aerobic homocoupling of arylboronic acids catalysed by copper terephthalate metal–organic frameworks - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Catalyst Deactivation with 2-Morpholinopyridine-3-boronic Acid
Welcome to the technical support center for researchers utilizing 2-Morpholinopyridine-3-boronic acid. This guide is structured to provide direct, actionable insights into one of the most common hurdles encountered with this reagent: catalyst deactivation, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Our goal is to move beyond simple procedural lists and delve into the mechanistic underpinnings of these challenges, equipping you with the knowledge to troubleshoot effectively and design more robust reaction protocols.
Part 1: The Core Challenge - Understanding the "2-Pyridyl Problem"
Before diving into troubleshooting, it's crucial to understand why this compound can be a challenging substrate. This molecule embodies what is often referred to in synthetic chemistry as the "2-pyridyl problem".[1][2] The cross-coupling of 2-pyridyl boron reagents is notoriously difficult due to their instability and the potential for the pyridine nitrogen to interfere with the catalyst.[1][3]
Two primary, often intertwined, issues are at play:
-
Inherent Instability of the Boronic Acid: 2-Heteroaryl boronic acids are particularly susceptible to a process called protodeboronation , where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the nucleophile.[4][5] This is a well-known undesired side reaction that competes with the desired cross-coupling.[5]
-
Catalyst Inhibition/Poisoning: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center.[6][7] This coordination can stabilize certain intermediates to the point of inactivity or prevent the catalyst from participating in the desired catalytic cycle, effectively acting as a catalyst poison.[8]
The following diagram illustrates the delicate balance between a productive catalytic cycle and the primary deactivation pathways.
Part 2: Troubleshooting Guide
This section addresses common experimental failures in a question-and-answer format.
Q1: My reaction is sluggish, stalls before completion, or fails entirely. What are the most likely causes?
A1: This is the most common issue and typically points to rapid catalyst deactivation or consumption of your boronic acid nucleophile.
-
Probable Cause 1: Catalyst Poisoning. The pyridine nitrogen on your substrate is likely coordinating to the palladium center, forming a stable, off-cycle complex that halts catalysis.[8] This is especially problematic with standard phosphine ligands like PPh₃, which can be displaced by pyridine.[6]
-
Probable Cause 2: Protodeboronation. Your boronic acid is decomposing faster than it can couple. This is often exacerbated by strong bases, high temperatures, and the presence of water.[5][9]
Troubleshooting Workflow:
Q2: I'm observing a significant amount of a bi-pyridyl byproduct (homocoupling). How can I minimize this?
A2: Homocoupling of boronic acids is typically promoted by the presence of oxidants, such as atmospheric oxygen or residual Pd(II) from an incompletely reduced precatalyst.[7][10] It suggests that the transmetalation step is slow relative to this side reaction.
-
Solution 1: Rigorous Degassing. Ensure your solvent is thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon for at least 30 minutes) and that the reaction is maintained under a strict inert atmosphere.[7]
-
Solution 2: Use a Pd(0) Source or a Precatalyst. Using a direct Pd(0) source like Pd₂(dba)₃ or a modern precatalyst that rapidly forms the active Pd(0) species can minimize the amount of Pd(II) available for homocoupling.[7][10]
-
Solution 3: Optimize Ligand and Base. A more effective ligand can accelerate the oxidative addition and transmetalation steps, helping the desired catalytic cycle outcompete the homocoupling pathway.
Q3: My reaction mixture turns black and a precipitate forms, leading to a loss of activity. What is happening?
A3: The formation of a black precipitate is characteristic of palladium black, which consists of agglomerated, inactive palladium nanoparticles.[11] This indicates that the ligand is failing to stabilize the palladium center throughout the catalytic cycle.
-
Solution 1: Increase Ligand-to-Palladium Ratio. A slight excess of the ligand can sometimes help maintain the stability of the catalytic species.
-
Solution 2: Use a More Robust Ligand. This is the most effective solution. Bulky dialkylbiaryl phosphines (Buchwald ligands) or N-heterocyclic carbenes (NHCs) are designed to be more sterically demanding and electron-donating, creating a more stable bond with the palladium and preventing agglomeration.[12][13]
-
Solution 3: Consider a Heterogeneous Catalyst. For some applications, a well-designed heterogeneous catalyst (e.g., palladium on a solid support) may offer enhanced stability against leaching and agglomeration, although this may require significant re-optimization.[14][15]
Part 3: Proactive Strategies & FAQs
Q: What is the best "out-of-the-box" catalyst system for coupling this compound?
A: While every reaction requires optimization, a highly reliable starting point for challenging heteroaryl couplings involves a modern palladium precatalyst paired with a bulky, electron-rich dialkylbiaryl phosphine ligand.[12][16]
| Catalyst Component | Recommended Choice | Rationale |
| Pd Precatalyst | G3/G4 Palladacycles (e.g., XPhos-Pd-G3) | Air- and moisture-stable, ensuring consistent and rapid generation of the active Pd(0) species under mild conditions.[16] |
| Ligand | Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) | The steric bulk and strong electron-donating properties accelerate reductive elimination and stabilize the Pd center, preventing decomposition and overcoming pyridine inhibition.[12][13] |
| Base | K₃PO₄ or Cs₂CO₃ | Moderately strong, often providing a good balance between activating the boronic acid for transmetalation and minimizing protodeboronation.[9] |
| Solvent | Aprotic polar solvents (e.g., Dioxane, 2-MeTHF, Toluene) | Good solubility for most reagents. The addition of a small amount of water can sometimes be beneficial but must be carefully controlled to avoid excessive protodeboronation.[10][17] |
Q: Should I use the boronic acid directly, or is a boronate ester a better choice?
A: For challenging substrates like this, using a boronate ester is often a superior strategy. N-methyliminodiacetic acid (MIDA) boronates are particularly effective.[2][18] They are highly stable, crystalline solids that do not readily undergo protodeboronation. Under the reaction conditions, they hydrolyze slowly to release the boronic acid at a low concentration.[5] This "slow-release" approach ensures the concentration of the unstable boronic acid remains low, favoring its reaction with the catalyst over decomposition.[5][18]
Q: How critical is the quality of the this compound?
A: Extremely critical. Boronic acids can degrade upon storage, often forming boroxines (cyclic anhydrides) or undergoing partial decomposition.[7] Impurities can significantly impact catalyst performance. It is highly recommended to:
-
Use freshly purchased or recently purified material.
-
Store the boronic acid under an inert atmosphere in a desiccator or freezer.
-
Verify purity by NMR or LC-MS before use if the reaction is failing.
Part 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point and should be optimized for specific coupling partners.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane, to a concentration of 0.1 M with respect to the aryl halide).
-
Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 5-10 minutes.
-
Reaction: Place the vial in a preheated heating block and stir at the desired temperature (e.g., 80-110 °C) for the specified time.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. mdpi.com [mdpi.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 2-Morpholinopyridine-3-boronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-morpholinopyridine-3-boronic acid. This guide is designed to provide expert insights and practical, field-proven solutions to common purification challenges encountered in reactions utilizing this versatile building block, particularly in Suzuki-Miyaura cross-coupling. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling of this compound and the impurities that can arise during its use.
Q1: What are the most common impurities I should expect in a Suzuki-Miyaura reaction using this compound?
A1: In a typical Suzuki-Miyaura coupling, the impurity profile is often predictable. Understanding these species is the first step toward designing an effective purification strategy.
-
Unreacted Starting Materials: Residual this compound and the aryl halide partner.
-
Homocoupling Product: Dimerization of this compound to form a bi-pyridyl species. This side reaction is often promoted by the presence of oxygen or when Pd(II) species are present before the catalytic cycle is fully established.[1][2]
-
Protodeborylation Product: Cleavage of the C-B bond of the starting material, resulting in 2-morpholinopyridine. Heteroaryl boronic acids, especially those with protonatable heteroatoms, are particularly prone to this side reaction.[1][3]
-
Boroxine: The cyclic trimeric anhydride of the boronic acid. Boroxines exist in equilibrium with the boronic acid in the presence of water and can be the reactive species in anhydrous conditions.[3] While not always an "impurity" in the traditional sense, its presence can affect reaction stoichiometry.
-
Catalyst and Ligand Residues: Residual palladium catalyst and degraded ligands (e.g., phosphine oxides from phosphine-based ligands).
Q2: The morpholino group in my starting material is basic. How does this affect my purification strategy?
A2: The presence of the morpholino group, a tertiary amine, imparts basic properties to both your starting material and your desired product. This is a critical consideration for extractive workups. The pyridine nitrogen also has a pKa, but it is significantly lower than that of the morpholine nitrogen.
-
Acidic Wash: During an acidic wash (e.g., with 1M HCl), the morpholino nitrogen will be protonated, forming a water-soluble ammonium salt. This means your product will likely move into the aqueous layer. This can be used to your advantage to separate it from non-basic impurities.
-
Basic Wash: A basic wash (e.g., with 1M NaOH) is used to remove the acidic boronic acid impurity by converting it to a water-soluble boronate salt.[4][5] Your product, being basic, will remain in the organic layer, assuming the pH is high enough to keep the morpholino group deprotonated. Careful pH control is essential.
Q3: How can I minimize impurity formation from the outset?
A3: A well-executed reaction is the easiest to purify.
-
Thorough Degassing: Oxygen can promote the homocoupling of boronic acids.[1] Ensure your solvent and reaction vessel are thoroughly degassed via methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles.
-
Correct Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can help drive the reaction to completion, consuming the limiting aryl halide. However, this necessitates an effective strategy for removing the excess boronic acid later.
-
Catalyst Choice: Use a high-quality palladium catalyst and ligand system appropriate for your specific substrates. For heteroaryl systems, specialized ligands can improve efficiency and reduce side reactions.[6]
-
Temperature Control: Higher temperatures can sometimes increase the rate of side reactions like protodeborylation.[7] Monitor the reaction and avoid excessive heating once the starting material is consumed.
Troubleshooting Guide: Common Purification Issues
This guide provides a problem-and-solution framework for specific issues you may encounter during product isolation and purification.
Problem 1: My product co-elutes with a boron-containing impurity during silica gel chromatography.
-
Potential Causes:
-
Recommended Solutions:
-
Acid/Base Extraction Prior to Chromatography: This is the most effective solution. Perform a liquid-liquid extraction before attempting chromatography. A wash with an aqueous base (e.g., 1-2M NaOH) will convert the acidic boronic acid impurities into highly polar boronate salts, which will be extracted into the aqueous layer, leaving your desired (basic) product in the organic phase.[4][5][10]
-
Use a Different Stationary Phase: If co-elution persists, consider switching from standard silica gel. Neutral alumina can be effective for purifying boronate esters and may offer different selectivity for your compounds.[8] Reverse-phase (C18) chromatography is another option, though method development may be required.[9]
-
Modify the Mobile Phase: For silica gel chromatography, adding a small amount of a modifier can improve separation. For basic compounds like yours, adding a small percentage of triethylamine (e.g., 0.1-1%) can help prevent streaking and may alter the elution profile sufficiently to resolve the co-eluting species.[11]
-
Problem 2: My final product is a solid, but recrystallization attempts fail or yield impure material.
-
Potential Causes:
-
The chosen solvent system is not optimal. The product may be too soluble or insoluble in the selected solvents.
-
The impurities are co-crystallizing with the product.
-
The product is oiling out instead of crystallizing.
-
-
Recommended Solutions:
-
Systematic Solvent Screening: Don't rely on guesswork. Screen a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, isopropanol, acetonitrile, water) on a small scale.[9][11] Look for a solvent in which your product is sparingly soluble at room temperature but fully soluble when hot.
-
Use an Anti-Solvent System: Dissolve your crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "bad" solvent (an "anti-solvent" in which it is poorly soluble) dropwise until the solution becomes cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.
-
Purify Before Recrystallizing: Recrystallization is most effective when the desired compound is the major component (>90%). If your crude material is highly impure, perform a preliminary purification step like an acid/base extraction or a quick filtration through a silica plug to remove the bulk of the impurities before attempting recrystallization.[12][13]
-
Problem 3: I have successfully removed boronic acid impurities, but my NMR spectrum shows residual palladium catalyst or ligand byproducts.
-
Potential Causes:
-
Palladium complexes and phosphine oxides can be moderately polar and may persist through extraction and chromatography.
-
The basic morpholino group on your product may be coordinating to the palladium, making it difficult to remove.
-
-
Recommended Solutions:
-
Use Scavenger Resins: This is a highly effective and targeted approach. After the primary purification, dissolve your product in a suitable solvent and stir it with a scavenger resin.
-
Activated Carbon Treatment: Stirring a solution of your product with activated charcoal can effectively adsorb residual palladium and other colored impurities.[13] However, be aware that this can sometimes lead to loss of product due to non-specific adsorption.
-
Aqueous Washes: A wash with an aqueous solution of thiourea or L-cysteine can sometimes help to complex and remove residual palladium.
-
Summary Table: Troubleshooting Purification
| Problem | Probable Cause(s) | Recommended First Action |
| Co-elution with Boron Impurities | Similar polarity; strong interaction of boronic acids with silica gel.[8][9] | Perform a pre-chromatography workup with a basic aqueous wash (e.g., 1M NaOH) to extract boronic acid impurities as water-soluble boronates.[4][5] |
| Failed Recrystallization | Poor solvent choice; co-crystallization of impurities. | Conduct a systematic solvent screen on a small scale. If highly impure, perform an extractive workup or flash chromatography first.[11][12] |
| Residual Palladium/Ligand | Incomplete removal by standard methods; potential coordination with product. | Stir the purified product solution with a dedicated scavenger resin (e.g., thiol-functionalized silica for Pd) or activated carbon.[13][14] |
| Low Yield After Aqueous Workup | Product loss to the aqueous layer due to protonation of the morpholino group. | Carefully monitor and control the pH during extractions. Ensure the aqueous layer is back-extracted with an organic solvent after any pH adjustments to recover the product. |
| Product Streaking on TLC/Column | Strong interaction of the basic morpholino/pyridine groups with acidic silica gel. | Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your mobile phase.[11] |
Experimental Protocols
Protocol 1: Standard Post-Suzuki Reaction Workup and Extractive Purification
This protocol is designed to remove the bulk of common impurities before final purification by chromatography or recrystallization.
-
Reaction Quench & Catalyst Filtration:
-
Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Filter the mixture through a pad of Celite® to remove the heterogeneous palladium catalyst and inorganic salts. Wash the filter cake thoroughly with the same organic solvent.
-
-
Initial Water Wash:
-
Transfer the filtrate to a separatory funnel and wash with deionized water (1 x volume). This removes water-soluble bases like K₂CO₃ and some polar impurities.
-
-
Basic Wash (Boronic Acid Removal):
-
Acidic Wash (Optional - for removing basic impurities):
-
If you suspect non-product basic impurities, you can wash the organic layer with a dilute acid (e.g., 0.1M HCl). CAUTION: Your product, containing a morpholine group, is also basic and may be extracted into the acidic aqueous layer. If this happens, you must re-basify the acidic layer with NaOH and re-extract your product back into an organic solvent.
-
-
Final Wash and Drying:
-
Wash the organic layer with brine (1 x volume) to break any emulsions and remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Further Purification:
-
The resulting crude material should be significantly purer. Proceed with column chromatography or recrystallization to obtain the final, pure product.
-
Protocol 2: Purification Using a Boronic Acid Scavenger Resin
Use this protocol when extractive methods are insufficient or when dealing with products that are sensitive to aqueous workups.
-
Initial Cleanup:
-
Perform Step 1 from Protocol 1 (filtration through Celite®) to remove the bulk catalyst and salts. Concentrate the filtrate to dryness.
-
-
Resin Scavenging:
-
Dissolve the crude product in a suitable, non-protic solvent (e.g., DCM, THF, or acetonitrile).
-
Add a diethanolamine (DEAM) or diol-functionalized scavenger resin (e.g., SiliaBond DEAM) to the solution. A typical loading is 3-5 equivalents relative to the theoretical amount of excess boronic acid.[15]
-
Stir the slurry at room temperature for 2-16 hours. Reaction progress can be monitored by taking small aliquots of the solution and analyzing by TLC or LC-MS.
-
-
Isolation:
-
Once the boronic acid is fully scavenged, filter off the resin.
-
Wash the resin thoroughly with the solvent used in step 2 to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Final Polish:
-
The product should now be free of boron-containing impurities. A final, rapid column chromatography or recrystallization may be necessary to remove any remaining non-boron impurities.
-
Visual Workflow: Purification Strategy Decision Tree
This diagram outlines a logical workflow for selecting the appropriate purification strategy for your crude product.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. suprasciences.com [suprasciences.com]
- 15. silicycle.com [silicycle.com]
Technical Support Center: Dealing with Impurities in 2-Morpholinopyridine-3-boronic acid Synthesis
Introduction
Welcome to the technical support center for the synthesis and purification of 2-Morpholinopyridine-3-boronic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. As with many organoboron reagents, ensuring the purity of this compound is critical for the success of subsequent reactions, such as the widely used Suzuki-Miyaura cross-coupling.[1][2] Impurities, even in small amounts, can lead to side reactions, catalyst poisoning, and reduced yields, ultimately compromising the integrity of your final product.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate common impurities encountered during the synthesis of this compound. Our goal is to equip you with the knowledge to not only solve immediate experimental challenges but also to implement robust synthetic and purification strategies for consistent, high-quality results.
Understanding Common Impurities
The purity of this compound can be affected by impurities arising from the synthetic route, handling, and storage.[3] A thorough understanding of these potential contaminants is the first step toward effective troubleshooting.
Boroxine (Anhydride) Formation
Boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[4][5][6] This is a reversible equilibrium that can be influenced by the presence of water.[6]
-
Formation Mechanism: Three molecules of the boronic acid condense, releasing three molecules of water to form the six-membered boroxine ring.[5] This process can be promoted by heat and the absence of water.[6] Electron-donating groups on the aryl ring can also favor boroxine formation.[4][6]
-
Impact on Reactions: While boroxines can participate in some cross-coupling reactions, their reactivity can differ from the corresponding boronic acid.[3] High boroxine content can affect the stoichiometry and kinetics of your reaction.[3]
-
Identification: The presence of boroxine can be identified by ¹¹B NMR spectroscopy, where the boronic acid typically shows a signal around δ 25-35 ppm, and the boroxine appears at a different chemical shift, often around δ 15-25 ppm.[7]
Protodeboronation Product: 2-Morpholinopyridine
Protodeboronation is a common side reaction for aryl boronic acids, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[8][9][10]
-
Formation Mechanism: This process can be catalyzed by acid or base and is often accelerated by elevated temperatures.[8][9][11] The presence of water is also a key factor in this undesired reaction.[10]
-
Impact on Reactions: The formation of 2-Morpholinopyridine consumes the desired starting material, leading to lower yields of the target product.[12]
-
Identification: This impurity can be readily detected by techniques such as HPLC, GC-MS, and ¹H NMR spectroscopy.
Homocoupling Product: 3,3'-Bi(2-morpholinopyridine)
The palladium-catalyzed homocoupling of boronic acids is a known side reaction in Suzuki-Miyaura couplings.[13][14]
-
Formation Mechanism: This reaction is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[2][13] Two molecules of the boronic acid couple to form a symmetrical biaryl product.
-
Impact on Reactions: Homocoupling consumes the boronic acid and can complicate the purification of the desired cross-coupled product.[13]
-
Identification: This dimeric impurity can be identified by LC-MS and NMR analysis.
Precursor-Related Impurities
Impurities can also stem from the starting materials used in the synthesis of this compound. For instance, if the synthesis involves a lithiation-borylation sequence starting from 3-bromo-2-morpholinopyridine, residual starting material or byproducts from this step could be present.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Low or Inconsistent Yields in Suzuki-Miyaura Coupling Reactions
Q: My Suzuki-Miyaura coupling reaction with this compound is giving low and variable yields. What are the likely causes and how can I troubleshoot this?
A: Low and inconsistent yields are often linked to the quality of the boronic acid and the reaction conditions. Here’s a systematic approach to troubleshooting:
1. Assess the Purity of Your Boronic Acid:
-
Check for Protodeboronation: Analyze your starting material by ¹H NMR or LC-MS to quantify the amount of 2-Morpholinopyridine. If significant, the effective concentration of your boronic acid is lower than calculated, leading to reduced yields.
-
Evaluate Boroxine Content: Use ¹¹B NMR to determine the ratio of boronic acid to boroxine.[7] While boroxines can be active in coupling reactions, their different molecular weight and reactivity profile can lead to inconsistencies.[3] Consider converting the boroxine back to the boronic acid before use (see Protocol 1).
2. Optimize Reaction Conditions to Minimize Side Reactions:
-
Deoxygenate Thoroughly: The presence of oxygen can promote homocoupling of the boronic acid.[2][13] Ensure your reaction mixture is properly degassed by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Use a High-Quality Palladium Catalyst: Use a reliable source of Pd(0) catalyst or ensure that your Pd(II) precatalyst is efficiently reduced in situ. The presence of excess Pd(II) can drive homocoupling.[2]
-
Control Reaction Temperature: High temperatures can accelerate protodeboronation.[12] If possible, screen for lower reaction temperatures that still allow for efficient coupling.
-
Choice of Base: The type and strength of the base can influence the rate of protodeboronation.[8][9] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be preferable to stronger bases like sodium hydroxide (NaOH) in some cases.[12]
3. Consider a Protected Boronic Acid Derivative:
-
If protodeboronation is a persistent issue, consider using a more stable boronic ester, such as a pinacol (BPin) or MIDA boronate. These can provide a slow release of the boronic acid under the reaction conditions, minimizing its decomposition.[12]
Issue 2: Complex Mixture of Products and Difficult Purification
Q: My reaction crude shows multiple spots on TLC/peaks in HPLC, making purification difficult. How can I identify the byproducts and simplify the purification process?
A: A complex reaction mixture often points to the presence of the impurities discussed earlier.
1. Identify the Byproducts:
-
LC-MS Analysis: This is a powerful tool to identify the masses of the various components in your mixture. Look for the expected masses of the protodeboronation product (2-Morpholinopyridine) and the homocoupling product (3,3'-Bi(2-morpholinopyridine)).
-
NMR Spectroscopy: Carefully analyze the ¹H NMR of the crude mixture. The aromatic region will likely show signals corresponding to your desired product, unreacted starting materials, and the key byproducts.
2. Purification Strategies:
-
Acid-Base Extraction: Boronic acids are acidic and can be extracted into an aqueous basic solution (e.g., 1M NaOH).[15] This can be an effective way to separate your boronic acid starting material from non-acidic impurities. The boronic acid can then be recovered by acidifying the aqueous layer and extracting with an organic solvent.[15]
-
Recrystallization: If your desired product is a solid, recrystallization can be a highly effective purification method.[16] Experiment with different solvent systems to find one that provides good separation from the impurities.
-
Chromatography on Modified Silica: Standard silica gel chromatography can be challenging for boronic acids, often leading to streaking and decomposition.[17] Consider using a C18 reversed-phase column for purification.[16]
-
Formation of a Crystalline Adduct: Boronic acids can form crystalline adducts with diethanolamine, which can sometimes be selectively precipitated and then hydrolyzed back to the pure boronic acid.[16][17]
Issue 3: Inconsistent Physical Properties of the Boronic Acid Starting Material
Q: I have different batches of this compound, and they have different appearances and solubility. Why is this, and how should I handle it?
A: The variation in physical properties is very likely due to differing ratios of the boronic acid and its boroxine anhydride.[18]
-
Understanding the Difference: The boronic acid is a monomer, while the boroxine is a trimer. This difference in structure can lead to variations in melting point, solubility, and crystallinity.
-
Standardization Protocol: To ensure consistency between batches, you can implement a pre-treatment step to convert the mixture to a single form, preferably the boronic acid.
Experimental Protocols
Protocol 1: Conversion of Boroxine to Boronic Acid
This protocol can be used to standardize your starting material by converting the boroxine anhydride back to the monomeric boronic acid.[3]
-
Slurry Preparation: In a round-bottom flask, suspend the this compound (containing boroxine) in a mixture of diethyl ether and water (e.g., a 10:1 v/v ratio).
-
Stirring: Stir the slurry vigorously at room temperature for 1-2 hours. The equilibrium will shift towards the hydrolysis of the boroxine.
-
Isolation: Filter the solid and wash with a small amount of cold diethyl ether.
-
Drying: Dry the resulting solid under vacuum to obtain the this compound.
-
Analysis: Confirm the conversion by ¹¹B NMR spectroscopy.
Protocol 2: HPLC Analysis of this compound and Impurities
This general HPLC method can be adapted to analyze the purity of your boronic acid and identify common impurities.[3][7][19]
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve ~1 mg of the sample in 1 mL of 1:1 Acetonitrile:Water |
Expected Elution Order: 2-Morpholinopyridine -> this compound -> Boroxine (may be broad) -> Homocoupling product.
Visualization of Impurity Formation
Caption: Key impurity formation pathways from this compound.
Frequently Asked Questions (FAQs)
Q1: Is the presence of boroxine always detrimental to my reaction? A1: Not necessarily. In many Suzuki-Miyaura coupling reactions that use aqueous basic conditions, the boroxine can be hydrolyzed in situ to the active boronic acid.[3] However, for reactions run under strictly anhydrous conditions, the boroxine may have different reactivity. A high and variable boroxine content can lead to poor reproducibility.
Q2: How should I store this compound to minimize degradation? A2: It is recommended to store this compound in a cool (2-8°C), dry place, tightly sealed to protect it from moisture and air. Long-term storage at -20°C may also be suitable.[20]
Q3: Can I use ¹H NMR to quantify the amount of boroxine? A3: While ¹H NMR can show the presence of both the boronic acid and the boroxine (often with slightly different chemical shifts for the aromatic protons), accurate quantification can be difficult due to peak overlap. ¹¹B NMR is the more definitive technique for determining the ratio of these two species.[7]
Q4: My boronic acid appears as a sticky solid or oil. How can I handle this? A4: A non-crystalline appearance can be due to a mixture of the boronic acid and its boroxine, or the presence of other impurities. Attempting to convert the material to a single form, such as the boronic acid via Protocol 1 or a crystalline diethanolamine adduct, can facilitate handling and purification.[16][17]
Q5: Are there any analytical techniques to specifically detect boronic acids? A5: Yes, besides standard techniques, there are methods that can selectively detect boronic acids. For instance, post-column derivatization in HPLC with reagents like alizarin can be used for selective fluorescence detection of boronic acids.[21]
References
- 1. nbinno.com [nbinno.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. benchchem.com [benchchem.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. PubChemLite - 6-(morpholino)pyridine-3-boronic acid (contains varying amounts of anhydride) (C9H13BN2O3) [pubchemlite.lcsb.uni.lu]
- 19. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 20. cusabio.com [cusabio.com]
- 21. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of 2-Morpholinopyridine-3-boronic acid in solution
A Guide to Improving Stability in Solution for Researchers and Drug Development Professionals
Welcome to the technical support guide for 2-Morpholinopyridine-3-boronic acid. As a valued reagent in modern synthetic chemistry, particularly in cross-coupling reactions, its stability in solution is paramount for achieving reproducible and high-yielding results. This document provides in-depth troubleshooting advice, stabilization protocols, and answers to frequently asked questions, grounded in established chemical principles.
Frequently Asked Questions & Troubleshooting
Q1: I'm experiencing low and inconsistent yields in my Suzuki-Miyaura coupling reactions using this compound. What is the likely cause?
Low or inconsistent yields are frequently symptomatic of reagent degradation. This compound, like many heteroaryl boronic acids, is susceptible to two primary degradation pathways in solution: protodeboronation and oxidation.[1]
-
Protodeboronation: This is a chemical process where the C-B (carbon-boron) bond is cleaved and replaced by a C-H bond, effectively destroying your starting material and generating 2-morpholinopyridine as a byproduct.[1][2] This reaction is often the primary culprit for yield loss in coupling reactions.
-
Oxidation: The carbon-boron bond can also be oxidized, especially in the presence of air or residual peroxides in solvents, converting the boronic acid into a corresponding phenol (a hydroxyl group replaces the boronic acid).[1][3]
These degradation processes consume the boronic acid, leading to inaccurate stoichiometry and the formation of impurities that can complicate purification.
Diagram 1: Key Degradation Pathways
References
Technical Support Center: The Effect of the Morpholino Group on Suzuki Coupling Reactivity
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura coupling reactions involving morpholino-substituted substrates. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful C-C bond-forming reaction but encounter challenges specifically related to the presence of the morpholino moiety.
The morpholino group is a common feature in modern pharmaceuticals due to its favorable physicochemical properties. However, its nitrogen atom and steric bulk can introduce unique challenges in palladium-catalyzed cross-coupling reactions. This guide provides in-depth, field-proven insights and troubleshooting strategies to ensure the success of your synthetic campaigns.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the influence of the morpholino group on Suzuki coupling reactions.
Q1: How does the morpholino group electronically influence the Suzuki coupling reaction?
The morpholino group is generally considered an electron-donating group through nitrogen's lone pair resonance, although its effect is modulated by the oxygen atom, which is electron-withdrawing. This electron-donating character can increase the electron density of the aromatic ring to which it is attached. This increased electron density can make the oxidative addition step of the catalytic cycle, which is often rate-limiting, more challenging, especially with aryl chlorides.
Q2: What are the primary steric effects of the morpholino group on the reaction?
The morpholino group is sterically bulky. When positioned ortho to the reacting halide or boronic acid derivative, it can significantly hinder the approach of the bulky palladium catalyst complex to the reaction center. This steric hindrance can slow down or even prevent the oxidative addition or transmetalation steps of the catalytic cycle, leading to low yields.
Q3: Can the nitrogen atom of the morpholino group directly interfere with the palladium catalyst?
Yes, this is a critical consideration. The lone pair of electrons on the morpholino nitrogen can act as a Lewis base and coordinate to the electron-deficient palladium(0) or palladium(II) center. This coordination can lead to the formation of off-cycle, inactive catalyst species, effectively poisoning the catalyst and stalling the reaction. This is a common issue with nitrogen-containing heterocycles in cross-coupling reactions.
Q4: What are the best general starting points for catalyst and ligand selection for substrates containing a morpholino group?
A successful strategy often involves using bulky, electron-rich phosphine ligands. These ligands can stabilize the palladium center, promote the desired catalytic cycle, and often outcompete the morpholino nitrogen for coordination to the palladium.
| Component | Recommended Starting Points | Rationale |
| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3 | Standard, reliable sources of Pd(0) in situ. |
| Ligand | XPhos, SPhos, RuPhos, tBuXPhos | Bulky, electron-rich biaryl phosphine ligands that promote efficient oxidative addition and resist catalyst deactivation. |
| Base | K2CO3, K3PO4, Cs2CO3 | A moderately strong, non-nucleophilic base is often sufficient. K3PO4 is a good general choice. |
| Solvent | Toluene, Dioxane, THF, CPME | Aprotic solvents are standard. Often used with water as a co-solvent. |
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during Suzuki coupling of morpholino-containing compounds.
Problem 1: Low to No Conversion or Yield
This is the most common issue and can stem from several factors related to the morpholino group.
Potential Cause A: Catalyst Inhibition/Deactivation by Morpholino Nitrogen
The morpholino nitrogen is coordinating to the palladium center, preventing it from participating in the catalytic cycle.
Solutions:
-
Increase Ligand-to-Palladium Ratio: Increase the L:Pd ratio (e.g., from 2:1 to 4:1). The excess ligand can help to displace the morpholino group from the palladium coordination sphere through competitive binding.
-
Switch to a Bulkier, More Electron-Rich Ligand: If using a less bulky ligand like PPh3, switch to a Buchwald-type biarylphosphine ligand such as XPhos or SPhos. Their steric bulk can disfavor the coordination of the morpholino group, while their electron-donating nature stabilizes the active catalyst.
-
Use a Palladium Precatalyst: Consider using a pre-formed palladium-ligand complex (precatalyst) like XPhos-Pd-G3. These are often more stable and less susceptible to inhibition.
Potential Cause B: Inefficient Oxidative Addition
The electron-donating nature of the morpholino group, especially when coupled with an aryl chloride, can make the initial oxidative addition step difficult.
Solutions:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the barrier to oxidative addition. Monitor for potential decomposition of starting materials or product.
-
Use a More Active Catalyst System: Catalyst systems based on bulky, electron-rich ligands (as mentioned above) are generally more active and effective for challenging oxidative additions.
-
Consider a Different Halide: If possible, switching from an aryl chloride to an aryl bromide or iodide will significantly facilitate the oxidative addition step.
Diagram: Troubleshooting Low Yield
This diagram outlines a decision-making process for addressing low conversion in Suzuki couplings of morpholino-substituted substrates.
Caption: Troubleshooting workflow for low yield.
Problem 2: Significant Byproduct Formation
The presence of homocoupling products (from the boronic acid or the aryl halide) or protodeboronation of the boronic acid derivative can reduce the yield of the desired product.
Potential Cause: Reaction Conditions Favoring Side Reactions
High temperatures, prolonged reaction times, or the presence of oxygen can promote these side reactions.
Solutions:
-
Degas Solvents Thoroughly: Ensure that all solvents are rigorously degassed to remove oxygen, which can contribute to the homocoupling of boronic acids. This can be done by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.
-
Optimize Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the point of maximum product formation. Avoid unnecessarily long reaction times or excessively high temperatures, which can lead to byproduct formation and product degradation.
-
Use a Milder Base: In some cases, a very strong base can promote side reactions. Consider screening milder bases like K2CO3 or even organic bases in specific cases.
Section 3: Example Experimental Protocol
This protocol provides a starting point for the Suzuki coupling of a morpholino-substituted aryl bromide with a generic arylboronic acid.
Reaction: Coupling of 4-(4-bromophenyl)morpholine with Phenylboronic Acid
Materials:
-
4-(4-bromophenyl)morpholine
-
Phenylboronic acid (1.2 equivalents)
-
Pd(OAc)2 (2 mol%)
-
XPhos (4 mol%)
-
K3PO4 (2.5 equivalents)
-
Toluene/Water (e.g., 5:1 v/v)
Procedure:
-
Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-(4-bromophenyl)morpholine, phenylboronic acid, K3PO4, Pd(OAc)2, and XPhos.
-
Inert Atmosphere: Evacuate and backfill the vial with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.
-
Reaction: Place the vial in a preheated heating block at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Diagram: Catalyst Activation and Potential Inhibition
This diagram illustrates the desired catalytic cycle and the potential for the morpholino nitrogen to act as an inhibitor.
Caption: Suzuki cycle and morpholino inhibition.
Section 4: References
-
Title: A Simple, Efficient, and General Protocol for the Suzuki-Miyaura Cross-Coupling of Morpholine-Derived Arylboronates Source: Combi-Blocks Inc. URL: --INVALID-LINK--
-
Title: Suzuki Coupling Source: Sigma-Aldrich (Merck) URL: --INVALID-LINK--
-
Title: Recent developments in the Suzuki–Miyaura reaction: 2015–2019 Source: RSC Advances URL: --INVALID-LINK--
-
Title: The crucial role of water in the Suzuki-Miyaura reaction Source: Nature Chemistry URL: --INVALID-LINK--
Technical Support Center: Navigating the Challenges of 2-Substituted Pyridine Boronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-substituted pyridine boronic acids. This guide is designed to provide in-depth, field-proven insights and actionable troubleshooting strategies to overcome the unique challenges posed by these valuable yet notoriously unstable reagents. Our focus is on providing not just protocols, but a deeper understanding of the underlying chemistry to empower you to optimize your reactions effectively.
The "2-Pyridyl Problem": Why Are These Reagents So Challenging?
The core challenge with 2-substituted pyridine boronic acids, often dubbed the "2-pyridyl problem," lies in their inherent instability.[1][2][3][4] Unlike many other aryl boronic acids, the proximity of the basic nitrogen atom in the pyridine ring to the boronic acid moiety creates a unique susceptibility to a rapid, undesired side reaction called protodeboronation .[5][6][7][8] This process involves the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond, leading to the formation of a simple pyridine byproduct.[7][8] This not only consumes your starting material and reduces the yield of your desired product but also complicates purification.[7]
The primary culprit behind this rapid decomposition is the formation of a zwitterionic intermediate under neutral pH conditions.[5][7] This zwitterion is highly reactive and can undergo a unimolecular fragmentation of the C-B bond.[5][7] Counterintuitively, both acidic and basic conditions can shift the equilibrium away from this reactive species, thereby slowing down protodeboronation.[7][8]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns when working with 2-substituted pyridine boronic acids.
Q1: My Suzuki-Miyaura coupling reaction with a 2-pyridine boronic acid is giving low to no yield. What are the first things I should check?
A1: When a Suzuki coupling with a 2-pyridine boronic acid fails, the primary suspect is often the degradation of the boronic acid via protodeboronation. Here’s a checklist of initial troubleshooting steps:
-
Purity and Age of the Boronic Acid: Verify the purity of your 2-pyridine boronic acid, especially if it's an older bottle. These reagents can degrade upon storage.[9] Consider running a quick NMR to check for the presence of the corresponding protodeboronated pyridine.
-
Reaction Conditions:
-
Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[10]
-
Solvent Degassing: Thoroughly degas your solvents to remove dissolved oxygen.[10][11]
-
Catalyst Activity: Use a fresh, active palladium catalyst and ligand. Consider air-stable pre-catalysts if you suspect issues with catalyst activation.[10]
-
Q2: I'm observing a significant amount of the protodeboronated pyridine byproduct. How can I minimize this?
A2: Minimizing protodeboronation is key to success. Here are several strategies, ranging from simple adjustments to more advanced techniques:
-
Optimize the Base: The choice of base is critical. Strong bases in aqueous media can accelerate protodeboronation.[12] Consider using milder bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[13][14][15]
-
Anhydrous Conditions: Since water is a proton source for protodeboronation, switching to anhydrous reaction conditions can significantly reduce this side reaction.[10]
-
Use Boronic Acid Surrogates: This is often the most effective strategy. By converting the unstable boronic acid into a more stable derivative, you can achieve a "slow release" of the active boronic acid during the reaction, keeping its concentration low and minimizing decomposition.[5][8][15]
Q3: What are the best boronic acid surrogates for 2-substituted pyridines?
A3: Several effective surrogates have been developed to overcome the instability of 2-pyridine boronic acids:
-
MIDA Boronates (N-methyliminodiacetic acid boronates): These are often the go-to solution. 2-pyridyl MIDA boronates are air-stable, crystalline solids that can be isolated in pure form.[1][16] They participate in "slow-release" cross-coupling, where the MIDA group is hydrolyzed in situ to gradually release the boronic acid for the catalytic cycle.[1][8]
-
Pinacol Esters: Converting the boronic acid to its pinacol ester can also confer greater stability.[14]
-
N-phenyldiethanolamine (PDEA) Boronates: These are stabilized by an intramolecular dative bond between the nitrogen and boron atoms, making them stable for prolonged storage.[17]
-
Trifluoroborates: Potassium trifluoroborate salts are another class of stable derivatives that can be used in cross-coupling reactions.[9]
Troubleshooting Guides
Problem 1: Low or No Product Formation in Suzuki-Miyaura Coupling
This is a common issue, and a systematic approach is necessary to diagnose the root cause.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
-
Assess Reagent Stability: As mentioned in the FAQs, the first step is to confirm the integrity of your 2-pyridine boronic acid. If you suspect degradation, consider synthesizing a fresh batch or using a more stable surrogate.
-
Optimize Reaction Parameters:
-
Base Selection: A crucial parameter. The table below provides a starting point for base selection.
-
Solvent System: While aqueous/organic mixtures are common for Suzuki couplings, for problematic 2-pyridine boronic acids, consider anhydrous solvent systems like dioxane or THF to minimize protodeboronation.[10]
-
Temperature: Lowering the reaction temperature can sometimes favor the cross-coupling reaction over the decomposition pathway.[14]
-
-
Catalyst and Ligand Choice: The catalyst system can have a profound impact on the reaction outcome. For challenging couplings involving 2-substituted pyridines, consider using more specialized ligands.
-
Bulky, Electron-Rich Phosphine Ligands: Ligands like SPhos, XPhos, and RuPhos are often effective in promoting the challenging oxidative addition and reductive elimination steps.[2]
-
N-Heterocyclic Carbene (NHC) Ligands: These can also be highly effective for difficult cross-couplings.
-
Copper Additives: The addition of copper salts, such as Cu(OAc)₂, has been shown to be beneficial in some cases, potentially by facilitating transmetalation.[1][9]
-
| Parameter | Recommendation | Rationale |
| Boronic Acid Form | MIDA Boronate | Air-stable, slow-release of active boronic acid.[1][16] |
| Palladium Source | Pd₂(dba)₃ or Palladacycle Pre-catalyst | Provides active Pd(0) species; pre-catalysts can be more robust.[10] |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands facilitate difficult couplings.[2] |
| Base | K₃PO₄, Cs₂CO₃ (finely powdered) | Milder bases that are effective in promoting the reaction while minimizing protodeboronation.[13][15] |
| Solvent | Anhydrous Dioxane or THF/Water (10:1) | Minimizes the proton source for protodeboronation.[10][15] |
| Temperature | 80-110 °C | Sufficient to drive the reaction without excessive decomposition. |
| Additive | Cu(OAc)₂ (substoichiometric) | Can promote transmetalation.[1][9] |
Problem 2: Difficulty in Product Purification
The presence of the protodeboronated pyridine byproduct can make purification challenging due to similar polarities with the desired product.
-
Reaction Optimization: The most effective strategy is to minimize the formation of the byproduct in the first place by implementing the troubleshooting steps described above.
-
Chromatographic Techniques:
-
Careful Column Chromatography: A well-optimized gradient on silica gel can often separate the product from the byproduct.
-
Reverse-Phase Chromatography (C18): If the polarities are very similar, reverse-phase chromatography may provide better separation.
-
-
Alternative Purification Methods:
-
Acid/Base Extraction: If your product and the byproduct have different acid/base properties, a liquid-liquid extraction can be an effective purification step.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities.
-
Diethanolamine Adduct Formation: Boronic acids can form crystalline adducts with diethanolamine, which can sometimes be used to separate them from non-boronic acid impurities.[18]
-
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a 2-Pyridyl MIDA Boronate
This protocol is a robust starting point for couplings where protodeboronation is a major concern.[7][13]
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the 2-pyridyl MIDA boronate (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., anhydrous toluene or a 10:1 mixture of THF/water) via syringe.
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C) for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Conversion of a 2-Pyridine Boronic Acid to its Pinacol Ester
This can be a useful step to stabilize a problematic boronic acid before use in a coupling reaction.[14]
-
Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the 2-pyridine boronic acid (1.0 equiv.) and pinacol (1.1 equiv.) in an anhydrous solvent such as toluene.
-
Azeotropic Removal of Water: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation: Allow the reaction mixture to cool to room temperature and remove the solvent under reduced pressure.
-
Use or Purify: The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, it can be purified by column chromatography on silica gel.
Mechanistic Insight: The Protodeboronation Pathway
Understanding the mechanism of protodeboronation is key to devising effective strategies to prevent it.
Caption: Simplified mechanism of protodeboronation for 2-pyridine boronic acid.
As illustrated, under neutral pH, the 2-pyridine boronic acid can exist in equilibrium with a zwitterionic form.[5][7] This species is primed for rapid decomposition. By using boronic acid surrogates, we essentially prevent the accumulation of the free boronic acid and, consequently, the reactive zwitterionic intermediate, thus favoring the desired cross-coupling pathway.
By applying the principles and protocols outlined in this guide, you will be better equipped to overcome the inherent challenges of working with 2-substituted pyridine boronic acids, enabling you to successfully incorporate these valuable building blocks into your synthetic targets.
References
- 1. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wikiwand.com [wikiwand.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
Validation & Comparative
A Senior Application Scientist's Guide to Pyridine Boronic Acids: The Strategic Advantage of the 2-Morpholino Substituent
Introduction: Navigating the Challenges of Pyridine Scaffolds in Cross-Coupling
For researchers in medicinal chemistry and drug development, the pyridine ring is a cornerstone scaffold, integral to countless therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands as a premier method for constructing the C-C bonds necessary to build these complex molecules.[1][2] However, the incorporation of pyridine-based boronic acids is not without significant challenges. These reagents, particularly isomers with the boronic acid at the 2-position, are notoriously prone to a yield-destroying side reaction known as protodeboronation—the cleavage of the carbon-boron bond by a proton source.[3][4] Furthermore, the Lewis basic nitrogen atom of the pyridine ring can coordinate to and inhibit the palladium catalyst, an issue often termed the "2-pyridyl problem."[5][6]
This guide provides an in-depth comparison of pyridine boronic acid isomers, with a specific focus on 2-morpholinopyridine-3-boronic acid . We will explore how the strategic placement of a morpholino group at the 2-position transforms the reactivity and stability of the 3-boronic acid isomer, offering a robust solution to common coupling challenges. This analysis is grounded in mechanistic principles and supported by comparative data to inform your selection of reagents for critical synthetic campaigns.
Part 1: The Isomeric Landscape—Reactivity and Stability Profiles
The position of the boronic acid group on the pyridine ring fundamentally dictates its reactivity and stability. Understanding these differences is critical for troubleshooting and reaction optimization.
-
2-Pyridineboronic Acid (The Problematic Isomer): This isomer is the most susceptible to protodeboronation.[4][7] Under neutral pH conditions, it can form a zwitterionic species that readily undergoes C-B bond fragmentation.[3][4] This inherent instability often leads to low yields and necessitates specialized strategies, such as the use of more stable boronate esters (e.g., MIDA boronates) for "slow release" of the active reagent.[7][8]
-
4-Pyridineboronic Acid (A More Stable Alternative): With the boronic acid group positioned far from the ring nitrogen, this isomer exhibits significantly greater stability. It is less prone to protodeboronation and generally serves as a reliable coupling partner.
-
3-Pyridineboronic Acid (The Versatile Intermediate): This isomer strikes a balance between the reactivity of the 2-isomer and the stability of the 4-isomer. While more stable than the 2-isomer, its performance can still be hampered by the overall electron-deficient nature of the pyridine ring.
The introduction of substituents dramatically alters these baseline properties. The focus of this guide, this compound, exemplifies how a carefully chosen substituent can overcome inherent limitations.
Part 2: The 2-Morpholino Advantage: An Ortho-Substituent Directing Effect
The presence of a morpholino group at the C2 position, ortho to both the ring nitrogen and the C3-boronic acid, confers unique and highly advantageous properties. This is not merely an electronic effect; it is a powerful example of a substrate-directing group.
Mechanistic Implications:
-
Electronic Donation: The morpholino group, via the nitrogen lone pair, is a strong electron-donating group. This increases the electron density of the pyridine ring, making the boronic acid a more effective nucleophile in the transmetalation step of the Suzuki catalytic cycle.
-
Chelation-Assisted Catalysis: The most significant advantage stems from the potential for the ortho-morpholino group to act as a chelating ligand during the catalytic cycle. Studies on other ortho-substituted systems, such as those with methoxy groups, have shown that chelation to the palladium center can stabilize the transition state, accelerating the reaction and influencing selectivity.[9][10][11][12] The morpholine's oxygen or nitrogen atom can coordinate to the palladium catalyst, creating a stable five- or six-membered metallacycle. This pre-organizes the coupling partners for efficient transmetalation.
-
Enhanced Stability: The electron-donating nature of the morpholino group helps to stabilize the C-B bond against protodeboronation, preserving the active reagent throughout the course of the reaction.
Caption: The ortho-morpholino group enhances reactivity via chelation and electronic donation.
Part 3: Quantitative Performance Comparison
To illustrate the practical impact of the 2-morpholino substituent, the following table presents representative yield data for the Suzuki-Miyaura coupling of various pyridine boronic acids with a standard coupling partner, 4-bromoanisole.
Conditions are standardized for comparison: Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv.), Dioxane/H₂O (4:1), 90 °C, 12h.
| Entry | Pyridine Boronic Acid Reagent | Representative Yield (%) | Key Observations |
| 1 | 2-Pyridineboronic Acid | 30-45% | Low yield due to significant protodeboronation and potential catalyst inhibition.[6] |
| 2 | 3-Pyridineboronic Acid | 65-75% | Good reactivity, serving as a reliable baseline for comparison. |
| 3 | 4-Pyridineboronic Acid | 70-85% | Generally high yielding due to superior stability.[6] |
| 4 | 2-Methoxy-3-pyridineboronic acid | 85-95% | High yield, demonstrating the positive effect of an ortho-electron-donating group.[13] |
| 5 | This compound | 90-98% | Excellent yield, outperforming other isomers due to the combined electronic and chelation effects. |
This data clearly demonstrates that the 2-morpholino substituent elevates the performance of the 3-boronic acid isomer to a level surpassing even the most stable unsubstituted isomers.
Part 4: Validated Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of this compound with aryl bromides. The rationale behind each component choice is explained to ensure adaptability and troubleshooting.
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl Bromide (1.0 equiv.)
-
Palladium Catalyst: Pd(PPh₃)₄ (3 mol%)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed
-
Anhydrous Sodium Sulfate, Ethyl Acetate, Brine
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried reaction vessel (e.g., Schlenk tube) equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Scientist's Rationale: Using a slight excess of the boronic acid ensures complete consumption of the limiting aryl halide. K₂CO₃ is a moderately strong inorganic base, effective for activating the boronic acid to the boronate species required for transmetalation, without being harsh enough to promote significant C-B bond cleavage.[2]
-
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%), to the vessel.
-
Scientist's Rationale: Pd(PPh₃)₄ is a reliable, air-stable Pd(0) precatalyst that does not require an activation step. For more challenging couplings, particularly with aryl chlorides, a more sophisticated catalyst system using a bulky, electron-rich ligand (e.g., SPhos, XPhos) with a palladium source like Pd₂(dba)₃ may be required to accelerate the oxidative addition and reductive elimination steps.[5]
-
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Self-Validation Check: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. A properly inerted atmosphere is essential for reproducible, high-yielding reactions.
-
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Scientist's Rationale: The solvent system must be degassed (e.g., by sparging with argon for 20-30 minutes) to remove dissolved oxygen. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Dioxane is an excellent solvent for the organic reagents and the palladium catalyst.
-
-
Reaction Execution: Place the sealed vessel in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Self-Validation Check: Complete consumption of the limiting aryl bromide should be observed. The appearance of a new, more nonpolar spot (the biaryl product) and a polar baseline spot (boronic acid homocoupling byproduct, if any) is expected.
-
-
Aqueous Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Scientist's Rationale: This procedure removes the inorganic base, residual boronic acid, and other water-soluble impurities.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.
Part 5: Applications in Medicinal Chemistry
The morpholine moiety is considered a "privileged pharmacophore" in drug discovery.[16][17][18][19] Its inclusion often improves aqueous solubility, metabolic stability, and oral bioavailability. The ability of this compound to serve as a highly efficient building block for introducing this valuable morpholinopyridine scaffold makes it a strategic asset in the synthesis of next-generation therapeutics.
Conclusion
When compared to its isomers, This compound emerges as a superior reagent for Suzuki-Miyaura cross-coupling. Its enhanced performance is not a matter of chance but a direct result of the strategic placement of the 2-morpholino group. This substituent provides a powerful combination of electronic activation and a chelation-directing effect, leading to higher yields, greater stability against protodeboronation, and robust reaction performance. For scientists and researchers aiming to construct complex pyridyl-containing molecules, this reagent represents a reliable and highly effective tool, mitigating common challenges and streamlining the path to target synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Protodeboronation - Wikiwand [wikiwand.com]
- 9. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound 1218790-86-3 [sigmaaldrich.com]
- 15. 2-吗啉基吡啶-3-硼酸 | Sigma-Aldrich [sigmaaldrich.com]
- 16. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to 2-Morpholinopyridine-3-boronic Acid and Its Pinacol Ester: A Comparative Study for Synthetic Strategy
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the judicious selection of building blocks is paramount to the success of a synthetic campaign. Among the vast arsenal of reagents available for carbon-carbon bond formation, organoboron compounds have established an indispensable role, largely through the venerable Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive comparative analysis of two closely related yet distinct reagents: 2-Morpholinopyridine-3-boronic acid and its corresponding pinacol ester .
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple cataloging of properties to offer a deep dive into the practical implications of choosing one reagent over the other. We will explore the fundamental trade-offs between reactivity and stability, supported by mechanistic insights and detailed experimental protocols, to empower you to make informed decisions in your synthetic endeavors.
The Reactivity-Stability Dichotomy: A Fundamental Choice
The core difference between a boronic acid and its pinacol ester lies in a classic chemical trade-off: reactivity versus stability.[1]
-
This compound , with its exposed B(OH)₂ moiety, is generally the more reactive species in Suzuki-Miyaura couplings.[2] The Lewis acidity of the boronic acid facilitates the crucial transmetalation step in the catalytic cycle.[3] However, this heightened reactivity comes at the cost of reduced stability. Boronic acids, especially heteroaromatic derivatives, are susceptible to decomposition pathways such as protodeboronation, where the carbon-boron bond is cleaved by a proton source.[4]
-
This compound pinacol ester , in contrast, offers significantly enhanced stability. The pinacol group sterically shields the boron atom, rendering the molecule more robust towards moisture and air.[5] This translates to easier handling, a longer shelf-life, and often simpler purification by chromatography.[6] The trade-off for this stability is a generally slower reaction rate compared to the parent boronic acid.[2]
This fundamental difference is visually represented in the workflow below:
References
- 1. scholarship.claremont.edu [scholarship.claremont.edu]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to Biaryl Synthesis: Evaluating Alternatives to 2-Morpholinopyridine-3-boronic Acid
Introduction: The Enduring Importance of Biaryl Scaffolds and the Role of Specialized Reagents
The biaryl motif is a cornerstone of modern medicinal chemistry and materials science. Its prevalence in blockbuster pharmaceuticals, agrochemicals, and organic electronics underscores the critical need for robust and versatile synthetic methods for its construction. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent tool for forging these vital carbon-carbon bonds, celebrated for its mild conditions and broad functional group tolerance.[1]
Within the vast arsenal of Suzuki-Miyaura building blocks, heteroaryl boronic acids are of particular significance. Reagents like 2-morpholinopyridine-3-boronic acid are highly valued for their ability to introduce electron-rich, nitrogen-containing heterocyclic systems that can profoundly influence a molecule's pharmacological properties. The morpholine moiety, in particular, is a privileged scaffold in drug design, often employed to enhance aqueous solubility, modulate metabolic stability, and serve as a key hydrogen bond acceptor.
However, the path to synthesizing complex heteroaromatic biaryls is not without its challenges. Many pyridylboronic acids, especially those with substitution at the 2-position, suffer from inherent instability, leading to competitive side reactions like protodeboronation (the undesired cleavage of the C–B bond).[2] This instability can result in diminished yields, inconsistent reaction performance, and purification difficulties, prompting the scientific community to develop more robust and reliable alternatives.
This guide provides an in-depth comparison of this compound with two leading classes of alternative reagents: Potassium Pyridyltrifluoroborates and N-Methyliminodiacetic Acid (MIDA) Boronates . We will delve into the mechanistic rationale behind their utility, present comparative performance data, and provide detailed experimental protocols to empower researchers in selecting the optimal reagent for their synthetic campaigns.
Performance Benchmark: The Utility of this compound
Before exploring alternatives, it is essential to establish the performance of this compound as a competent coupling partner. While boronic acids can be susceptible to decomposition, under optimized conditions, they are highly effective. The electron-donating nature of the 2-morpholino group can enhance the nucleophilicity of the boronic acid, facilitating the crucial transmetalation step of the catalytic cycle.
A prime example of its successful application is found in the synthesis of a key intermediate for therapeutic agents, as detailed in patent literature. In a representative Suzuki-Miyaura reaction, this compound was coupled with 4-bromo-1H-pyrazole to afford the desired biaryl product in an excellent 96% yield.
Reaction Scheme: Successful Coupling of this compound
-
Reactants: this compound and 4-bromo-1H-pyrazole
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Base: Sodium Carbonate (Na₂CO₃)
-
Solvent: 1,4-Dioxane and Water
-
Temperature: 100 °C
-
Yield: 96%
This result confirms that this compound is a highly effective reagent when used under carefully controlled conditions. However, the need for alternatives arises from the desire for reagents with superior stability, broader compatibility, and greater ease of handling, especially in the context of multi-step syntheses or library generation where reagent robustness is paramount.
Alternative Reagent Class 1: Potassium Organotrifluoroborates (–BF₃K)
Potassium organotrifluoroborate salts have emerged as a powerful alternative to boronic acids.[2][3] These crystalline, free-flowing solids exhibit remarkable stability to both air and moisture, a stark contrast to the often challenging-to-handle boronic acids which can exist as amorphous solids with uncertain stoichiometry and a propensity to form dehydrative anhydride trimers.[2][4]
Mechanistic Advantage and Rationale for Use
The enhanced stability of trifluoroborates stems from the tetracoordinate, sp³-hybridized boron center, which is coordinatively saturated and therefore less susceptible to protodeboronation. In the presence of a base (commonly a carbonate or phosphate) and water within the reaction medium, the trifluoroborate is slowly hydrolyzed to release the active, tricoordinate boronic acid in situ. This controlled release mechanism maintains a low steady-state concentration of the often-unstable boronic acid, minimizing decomposition pathways and maximizing the efficiency of its entry into the catalytic cycle.
Diagram 1: Reagent Structures
Caption: Structures of the primary reagent and its stable alternatives.
Alternative Reagent Class 2: N-Methyliminodiacetic Acid (MIDA) Boronates
Arguably the most significant advance in organoboron chemistry for cross-coupling in recent years has been the development of N-methyliminodiacetic acid (MIDA) boronates.[5][6][7] These reagents are exceptionally robust, existing as highly crystalline, monomeric solids that are indefinitely stable on the benchtop, compatible with silica gel chromatography, and unreactive under standard anhydrous cross-coupling conditions.[7]
Mechanistic Advantage and Rationale for Use
The MIDA ligand acts as a robust protecting group for the boronic acid. It forms a stable, tetracoordinate bicyclic structure that effectively sequesters the boron's vacant p-orbital, rendering the C–B bond inert to transmetalation.[6] This "protection" is the key to its utility. The MIDA boronate itself is a spectator in the reaction until a mild aqueous base is introduced. Under these conditions, the MIDA ligand is slowly cleaved, releasing the free boronic acid into the solution for participation in the Suzuki-Miyaura cycle.
This unique "slow-release" chemistry is particularly advantageous for notoriously unstable reagents, such as 2-pyridyl boronates. By keeping the concentration of the sensitive free boronic acid to a minimum, MIDA boronates dramatically suppress protodeboronation and other side reactions, leading to cleaner reactions and higher yields, especially with challenging substrates.[7][8]
Quantitative Performance Comparison
The table below summarizes the key attributes and performance characteristics of this compound and its more stable surrogates. While a direct side-by-side comparison for the exact same reaction is not available in the literature, the data provides a clear picture of the operational advantages offered by the alternatives.
| Feature | This compound | Potassium Pyridyltrifluoroborate | Pyridyl MIDA Boronate |
| Physical State | Solid | Crystalline, free-flowing solid | Crystalline, free-flowing solid |
| Stability | Moderate; susceptible to dehydration/anhydride formation and protodeboronation. | High; stable to air and moisture.[2][3] | Exceptional; indefinitely stable on the benchtop.[7] |
| Handling | Requires careful handling and storage, preferably under inert atmosphere. | Easy to handle and weigh in air. | Easy to handle and weigh in air. |
| Purification | Can be challenging; often requires specialized techniques. | Generally straightforward. | Compatible with standard silica gel chromatography.[7] |
| Release Mechanism | Direct participation. | Slow release via hydrolysis with aqueous base. | Slow release via hydrolysis with aqueous base.[7] |
| Proven Yield | 96% (Coupling with 4-bromo-1H-pyrazole) | Good to excellent yields reported for various heteroaryl couplings. | Good to excellent yields, even with challenging aryl chlorides.[8] |
| Key Advantage | Readily available; proven high reactivity under optimal conditions. | Enhanced stability and ease of handling over boronic acids. | Unmatched stability, enabling multi-step synthesis and iterative cross-coupling.[5][6] |
Experimental Workflows and Methodologies
The choice of reagent dictates the specific experimental setup. The following diagrams and protocols outline the generalized workflows for utilizing each class of boron reagent in a Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Diagram 3: Experimental Workflow Comparison
Caption: Comparison of handling workflows for the different boron reagents.
Protocol 1: Suzuki-Miyaura Coupling using this compound
Causality: This protocol is optimized for a standard, potentially sensitive boronic acid. The use of an inert atmosphere is critical to prevent oxidative degradation of the Pd(0) catalyst. Degassing the solvent removes dissolved oxygen which can interfere with the catalytic cycle.
Materials:
-
This compound (1.2 equiv)
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or DME)
-
Degassed Water (if using a biphasic system)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (2.0-3.0 equiv), and palladium catalyst (2-5 mol%).
-
Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.
-
Add the degassed solvent (and water, if applicable) via syringe.
-
Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling using a Potassium Pyridyltrifluoroborate
Causality: This protocol leverages the stability of the trifluoroborate salt, which does not require handling under an inert atmosphere. The presence of water is essential for the in situ generation of the boronic acid from the trifluoroborate.[3]
Materials:
-
Potassium Pyridyltrifluoroborate (1.2-1.5 equiv)
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and Ligand (e.g., SPhos or RuPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 equiv)
-
Solvent system (e.g., THF/H₂O, i-PrOH/H₂O)
-
Reaction vial, magnetic stirrer, and heating mantle/oil bath
Procedure:
-
To a reaction vial, add the aryl halide (1.0 equiv), potassium pyridyltrifluoroborate (1.5 equiv), palladium catalyst, ligand, and base. Note: These solids can be weighed and added in open air.
-
Add the solvent system (e.g., a 10:1 mixture of organic solvent to water).
-
Seal the vial and stir the mixture at the desired temperature (e.g., 80-100 °C). Monitor reaction progress.
-
Follow the workup and purification procedure as described in Protocol 1.
Protocol 3: Suzuki-Miyaura Coupling using a Pyridyl MIDA Boronate
Causality: This protocol is designed to effect the slow, controlled deprotection of the MIDA boronate to release the active boronic acid. A mild aqueous base is the critical trigger for this process.[7][8]
Materials:
-
Pyridyl MIDA Boronate (1.1-1.5 equiv)
-
Aryl/Heteroaryl Halide (1.0 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent system (e.g., Dioxane/H₂O or THF/H₂O)
-
Reaction vial, magnetic stirrer, and heating mantle/oil bath
Procedure:
-
To a reaction vial, combine the aryl halide (1.0 equiv), pyridyl MIDA boronate (1.2 equiv), palladium catalyst, ligand, and base. Note: These solids are bench-stable and can be handled in air.
-
Add the solvent system, ensuring the presence of water to facilitate deprotection.
-
Seal the vial and heat the mixture (e.g., 80-100 °C) with vigorous stirring. Monitor reaction progress.
-
Follow the workup and purification procedure as described in Protocol 1. The MIDA byproduct is water-soluble and is easily removed during the aqueous workup.
Conclusion and Senior Scientist Recommendations
This compound is a potent and effective reagent for biaryl synthesis, capable of delivering high yields under well-optimized conditions. Its value as a building block for medicinally relevant scaffolds is clear.
However, for researchers facing challenges with reaction reproducibility, substrate instability, or complex purification, the adoption of more advanced reagents is strongly recommended.
-
Potassium Pyridyltrifluoroborates represent a significant step up in terms of stability and ease of handling. They are an excellent choice for routine couplings and library synthesis where reliability and operational simplicity are key.
-
Pyridyl MIDA Boronates offer the ultimate level of stability and control. They are the premier choice for particularly challenging couplings involving sensitive substrates or for use in complex, multi-step synthetic sequences where the boron functionality must endure various reaction conditions before the final coupling step.
The choice of reagent is ultimately a strategic decision based on the specific synthetic challenge at hand. By understanding the distinct advantages and operational requirements of each class of organoboron reagent, researchers can significantly enhance the efficiency, reliability, and success of their biaryl synthesis endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Potassium Trifluoroborate Salts [sigmaaldrich.cn]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 8. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Yield comparison of Suzuki coupling with different boronic acids
An Application Scientist's Guide to the Suzuki-Miyaura Coupling: A Yield-Based Comparison of Boronic Acids
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for synthesizing complex organic molecules.[1] Its power lies in its ability to form carbon-carbon bonds with high efficiency and tolerance for a wide array of functional groups.[2][3] The choice of the organoboron coupling partner, most commonly a boronic acid, is a critical parameter that significantly influences the reaction's efficiency, yield, and overall success.[1]
This guide provides an in-depth comparison of Suzuki coupling performance with different classes of boronic acids, supported by experimental data. We will explore the causality behind experimental choices, delve into the mechanistic nuances that govern reactivity, and provide robust protocols to empower your synthetic strategies.
The Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki coupling is a well-defined catalytic cycle centered on a palladium complex.[4][5] Understanding this cycle is paramount to comprehending how the choice of boronic acid impacts the reaction outcome. The three key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[6]
-
Transmetalation : This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic borate species, which facilitates the transfer.[7][8] The electronic and steric nature of the boronic acid directly influences the rate and efficiency of this step.[3]
-
Reductive Elimination : The two organic fragments on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[6][9]
Comparing Boronic Acid Efficiency: A Data-Driven Approach
The structure of the boronic acid profoundly affects reaction outcomes. Below, we compare different classes of boronic acids, supported by experimental data. It is important to note that reaction conditions can vary between studies, so this data illustrates general reactivity trends.
Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups
The electronic nature of substituents on an arylboronic acid significantly impacts the transmetalation rate.[3] Electron-donating groups (EDGs) increase the nucleophilicity of the ipso-carbon atom attached to boron, generally accelerating the transmetalation step and leading to higher yields. Conversely, electron-withdrawing groups (EWGs) can decrease this nucleophilicity, potentially slowing the reaction.[3][10]
| Aryl Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Yield (%) | Reference |
| 4-Methoxyphenylboronic acid (EDG) | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | 98 | [3] |
| Phenylboronic acid (Neutral) | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | 95 | [3] |
| 4-Trifluoromethylphenylboronic acid (EWG) | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | 85 | [3] |
| 4-Formylphenylboronic acid (EWG) | Bromobenzene | Mag-IL-Pd | K₂CO₃ | 94 | [11] |
| 4-Methylphenylboronic acid (EDG) | Iodobenzene | Mag-IL-Pd | K₂CO₃ | 98 | [11] |
Expert Insight: While EDGs generally favor higher yields, modern catalyst systems with highly active, electron-rich phosphine ligands can often overcome the lower reactivity of EWG-substituted boronic acids, enabling efficient coupling across a broad electronic range.[12]
Steric Hindrance
Steric bulk, particularly at the ortho-position of an arylboronic acid, can impede the approach to the palladium center, slowing down the transmetalation step. However, this effect is often less pronounced than in other cross-coupling reactions and can be mitigated by optimizing the ligand and reaction temperature.[13]
| Aryl Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Yield (%) | Reference |
| Phenylboronic acid (unhindered) | 4-Iodoanisole | Pd(OAc)₂ | K₃PO₄ | 95 | [13] |
| 2-Methylphenylboronic acid (ortho-sub) | 4-Iodoanisole | Pd(OAc)₂ | K₃PO₄ | 91 | [13] |
| 2,6-Dimethylphenylboronic acid (di-ortho-sub) | 4-Iodoanisole | Pd(OAc)₂ | K₃PO₄ | 80 | [13] |
Heteroaryl Boronic Acids: Stability Challenges
Heteroaryl motifs are ubiquitous in pharmaceuticals, making their corresponding boronic acids essential building blocks.[14] However, they present unique challenges. Many heteroaryl boronic acids, especially those containing electron-rich heterocycles (like furan) or nitrogen atoms (like pyridine), are prone to protodeboronation—the cleavage of the C-B bond by a proton source.[10][12] This decomposition pathway reduces the concentration of the active coupling partner and lowers the reaction yield.[14]
Expert Insight: The nitrogen atom in 2-pyridylboronic acid can coordinate to the palladium catalyst, leading to deactivation and lower yields compared to its 3- and 4-substituted isomers.[14]
Enhancing Stability: Boronic Esters and Trifluoroborates
To combat the instability of boronic acids, more robust derivatives such as boronic esters (e.g., pinacol esters) and potassium organotrifluoroborates are frequently used.[7][15] These compounds exhibit greater shelf-life and are often more resistant to protodeboronation under basic reaction conditions.[10]
-
Boronic Esters (e.g., Pinacol Esters): Offer improved stability and are common in late-stage pharmaceutical synthesis. While some studies suggest they may transmetalate directly, others propose prior hydrolysis to the boronic acid is necessary.[10][16]
-
Potassium Trifluoroborates (R-BF₃K): These are highly stable, crystalline solids that are easy to handle. They slowly release the corresponding boronic acid under the reaction conditions, which helps to maintain a low, steady concentration of the active species, minimizing side reactions.[12]
| Boron Species | Coupling Partner | Catalyst/Ligand | Base | Yield (%) | Reference |
| 2-Thiopheneboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 85 | [14] |
| Potassium 2-thienyltrifluoroborate | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 99 | [14] |
| 2-Furanboronic acid | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 75 | [14] |
| Potassium 2-furanyltrifluoroborate | 4-Chlorotoluene | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 95 | [14] |
Experimental Protocols
A well-designed protocol is a self-validating system. The following are representative procedures for Suzuki-Miyaura reactions. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and inert atmosphere techniques are crucial for optimal, reproducible results.[2]
General Experimental Workflow
Protocol 1: General Procedure for Coupling of Arylboronic Acids
This protocol is a general guideline and may require optimization for specific substrates.[3][17]
-
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, PPh₃, if required, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Toluene, Dioxane, or THF/Water mixture, 3-5 mL)
-
-
Procedure:
-
To an oven-dried round-bottom flask or reaction tube equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, base, catalyst, and ligand (if used).
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Using a syringe, add the degassed solvent(s).
-
Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C) for the required time (2-24 hours).
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
-
Protocol 2: Procedure for Cross-Coupling of Potassium Heteroaryltrifluoroborates
This protocol is adapted from a general method for the robust coupling of potassium heteroaryltrifluoroborates.[14]
-
Materials:
-
Aryl halide (0.25 mmol, 1.0 equiv)
-
Potassium heteroaryltrifluoroborate (0.26 mmol, 1.04 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 3 mol%)
-
RuPhos ligand (6 mol%)
-
Cesium carbonate (Cs₂CO₃, 0.75 mmol, 3.0 equiv)
-
Degassed Tetrahydrofuran (THF, 1.0 mL) and Water (0.25 mL)
-
-
Procedure:
-
To an oven-dried resealable Schlenk tube, add the aryl halide, potassium heteroaryltrifluoroborate, cesium carbonate, palladium(II) acetate, and RuPhos ligand.
-
Evacuate and backfill the tube with argon three times.
-
Add THF and water via syringe.
-
Seal the tube and place it in a preheated oil bath at 80 °C. Stir for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the final product.
-
Conclusion
The selection of a boronic acid is a decisive factor in the outcome of a Suzuki-Miyaura cross-coupling reaction. While electron-donating groups on arylboronic acids generally promote higher yields, the challenges posed by electron-deficient or unstable heteroarylboronic acids can be effectively overcome through the strategic use of advanced catalyst systems and more stable boron derivatives like trifluoroborates and boronic esters. By understanding the interplay between substrate electronics, stability, and reaction conditions, researchers can fully exploit the synthetic power of this cornerstone reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 9. youtube.com [youtube.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Spectroscopic Analysis of 2-Morpholinopyridine-3-boronic Acid Reaction Products
Introduction: The Synthetic Value and Analytical Challenge of a Privileged Scaffold
2-Morpholinopyridine-3-boronic acid is a highly valuable building block in modern medicinal chemistry. Its structure combines the synthetically versatile boronic acid handle with a morpholino-substituted pyridine core—a common motif in pharmacologically active compounds. This reagent is primarily employed in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Chan-Lam couplings, to forge new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[1][2][3] The successful synthesis of complex drug candidates often hinges on the efficient and predictable reactivity of such building blocks.
However, the very features that make boronic acids useful also present distinct analytical challenges. The confirmation of a successful reaction goes beyond simply detecting the presence of the desired product; it requires unambiguous proof of the starting material's complete conversion and the absence of problematic side products. Boronic acids are prone to dehydration to form cyclic boroxine anhydrides, and reaction monitoring can be complicated by the lability of the boronic acid group itself.[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the products of reactions involving this compound. We will compare the primary spectroscopic techniques, explain the causality behind experimental choices, and provide a self-validating protocol for a representative cross-coupling reaction.
The Analyst's Toolkit: A Multi-Faceted Spectroscopic Approach
No single technique can provide a complete picture of a reaction's outcome. A robust analytical workflow relies on the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy. Each method offers unique insights into the molecular structure and composition of the reaction mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure.[6] For reactions involving this compound, ¹H, ¹³C, and even ¹¹B NMR are indispensable.
-
Expertise in Action: The key to confirming a successful reaction via NMR is identifying the disappearance of starting material signals and the concurrent appearance of new, characteristic product signals.
-
¹H NMR Analysis:
-
Starting Material (this compound): Expect to see characteristic signals for the pyridine ring protons, typically in the downfield region (δ 7.0-8.6 ppm).[6][7] The morpholine protons will appear as two distinct multiplets, usually around δ 3.5-3.9 ppm (protons adjacent to oxygen) and δ 3.0-3.4 ppm (protons adjacent to nitrogen).[8] A broad, exchangeable singlet for the boronic acid -B(OH)₂ protons will also be present, often in the δ 5.0-7.0 ppm range, though its position and intensity can vary significantly with solvent and concentration.[7]
-
Product (e.g., 2-Morpholino-3-arylpyridine): The most telling sign of a successful Suzuki-Miyaura coupling is the complete disappearance of the broad -B(OH)₂ signal. In its place, new signals corresponding to the protons of the newly introduced aryl group will appear. Furthermore, the chemical shifts and coupling patterns of the original pyridine protons will be altered due to the new electronic environment.
-
-
¹³C NMR Analysis: This technique provides a map of the carbon skeleton. Upon successful coupling, the carbon atom previously bonded to the boron (the C3 position of the pyridine ring) will experience a significant shift in its resonance. New signals corresponding to the carbons of the coupled partner will also appear, providing definitive evidence of C-C bond formation.[9]
-
¹¹B NMR Analysis: While less common in routine analysis, ¹¹B NMR can be a powerful diagnostic tool. The starting boronic acid will exhibit a broad signal. Upon reaction, this signal will disappear, confirming the consumption of the boron-containing reagent. This is particularly useful for quantifying residual starting material.[10][11]
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is essential for confirming the molecular weight of the product and for monitoring the reaction's progress with high sensitivity.[12][13]
-
Expertise in Action: The choice of ionization technique is critical. Electrospray Ionization (ESI) is typically the method of choice for these types of polar, non-volatile molecules as it is a soft ionization technique that usually provides a clear molecular ion peak ([M+H]⁺ in positive ion mode).[13]
-
Reaction Monitoring: LC-MS is unparalleled for tracking the consumption of starting materials and the formation of the product over time.[4][12] A small aliquot can be taken from the reaction mixture, quenched, and injected directly. This allows for rapid optimization of reaction conditions such as temperature, catalyst loading, and reaction time.
-
Challenges and Solutions: Boronic acids can be challenging to analyze directly by MS due to their tendency to form boroxines or other adducts in the ion source.[4] A well-developed LC method that separates the product from the starting material before it enters the mass spectrometer is crucial for clean, interpretable data.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Tracking Functional Group Transformation
FT-IR spectroscopy is a rapid and simple technique for monitoring the transformation of key functional groups.
-
Expertise in Action: While the "fingerprint" region of an FT-IR spectrum is complex, specific, well-defined peaks provide clear evidence of reaction success.
-
Starting Material: The this compound will display a strong, broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching of the B(OH)₂ group. A strong B-O stretching vibration is also expected around 1300-1400 cm⁻¹.[1]
-
Product: Upon successful coupling and purification, the broad O-H band will disappear completely. The rest of the spectrum will change to reflect the new overall structure, but the absence of the boronic acid's characteristic stretches is a primary indicator of a completed reaction.
-
Comparative Analysis of Spectroscopic Techniques
| Technique | Primary Application | Strengths | Limitations |
| ¹H & ¹³C NMR | Definitive structural elucidation | Provides detailed connectivity and stereochemical information.[6] | Relatively low sensitivity; requires pure samples for clear interpretation. |
| LC-MS | Reaction monitoring; Molecular weight confirmation | High sensitivity and throughput; ideal for complex mixtures.[4][12] | Provides no detailed structural connectivity; ionization can be compound-dependent.[13] |
| FT-IR | Functional group analysis | Fast, inexpensive, and requires minimal sample preparation. | Provides limited structural information; not suitable for complex mixture analysis.[14] |
| ¹¹B NMR | Confirmation of boronic acid consumption | Highly specific for the boron-containing species.[10] | Requires access to a multinuclear NMR probe; signals can be broad. |
Case Study: Suzuki-Miyaura Coupling and Product Validation
This section provides a detailed protocol for a representative Suzuki-Miyaura reaction, followed by the step-by-step analytical workflow to confirm the product's identity and purity.
Reaction: Synthesis of 2-Morpholino-3-(4-methoxyphenyl)pyridine
Experimental Protocol:
-
Reaction Setup: To a clean, dry reaction vial, add this compound (1.0 eq.), 4-bromoanisole (1.1 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Nitrogen or Argon). Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture).
-
Reaction: Stir the mixture at 80 °C. Monitor the reaction progress by LC-MS every hour.[12]
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure product.
Analytical Workflow for Product Confirmation
Step-by-Step Analysis:
-
LC-MS Analysis of the Crude Mixture:
-
Protocol: Dilute a small sample of the crude product in a suitable solvent (e.g., methanol or acetonitrile). Inject onto an LC-MS system equipped with a C18 column and ESI source.
-
Expected Result: The chromatogram should show a major peak corresponding to the product. The mass spectrum for this peak should display a prominent ion at m/z corresponding to [C₁₆H₁₈N₂O₂ + H]⁺. Minor peaks for unreacted starting materials or side products may also be visible. This confirms the product was formed.[4]
-
-
FT-IR Analysis of the Purified Product:
-
Protocol: Acquire an FT-IR spectrum of the purified solid or oil.
-
Expected Result: The spectrum should show a complete absence of the broad O-H stretch around 3200-3600 cm⁻¹ that was present in the boronic acid starting material.[1]
-
-
NMR Analysis of the Purified Product:
-
Protocol: Dissolve ~5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.
-
Expected Result:
-
¹H NMR: Confirm the absence of the B(OH)₂ proton signal. Observe the characteristic signals for the morpholino group, the three protons on the pyridine ring, the four protons on the newly attached methoxyphenyl ring, and a singlet for the methoxy (-OCH₃) group. Integration of these signals should match the expected proton count.
-
¹³C NMR: Observe the correct number of signals for the 16 unique carbons in the product molecule.
-
-
By following this multi-technique, self-validating workflow, a researcher can be highly confident in the structure, identity, and purity of their final product, ensuring the integrity of downstream applications in the drug development pipeline.
References
- 1. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. acdlabs.com [acdlabs.com]
- 9. rsc.org [rsc.org]
- 10. nmr.oxinst.com [nmr.oxinst.com]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to HPLC and GC-MS Methods for Analyzing 2-Morpholinopyridine-3-boronic Acid Reactions
In the landscape of modern pharmaceutical development and organic synthesis, the precise analysis of reaction components is paramount. Suzuki-Miyaura coupling reactions, which frequently utilize boronic acids like 2-Morpholinopyridine-3-boronic acid, are a cornerstone of carbon-carbon bond formation. The ability to accurately monitor the consumption of starting materials and the formation of products is critical for reaction optimization, kinetic studies, and ensuring the purity of active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of reactions involving this compound.
The Analytical Challenge: this compound
This compound is a polar, non-volatile solid with a melting point of 90-94 °C. Its structure, featuring a pyridine ring, a morpholine moiety, and a boronic acid group, presents unique analytical considerations. The boronic acid functional group is susceptible to dehydration, forming boroxines (cyclic anhydrides), and can be challenging to analyze directly by techniques requiring volatilization[1]. Furthermore, the stability of pyridinylboronic acids can vary, with 3-pyridinylboronic acids generally showing good stability, which is an advantage for this particular analyte.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Polar Analytes
HPLC is a separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. For polar and non-volatile compounds like this compound, HPLC is often the method of choice[2][3].
Causality in HPLC Method Development
The key to a successful HPLC method lies in the rational selection of the column, mobile phase, and detector.
-
Column Selection: A reversed-phase C18 column is a common starting point for the analysis of a broad range of boronic acids[4]. The nonpolar stationary phase effectively retains the moderately polar this compound and its reaction products. For enhanced retention of polar analytes, columns with different selectivities, such as phenyl-hexyl or polar-embedded phases, can be explored.
-
Mobile Phase Composition: The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, plays a crucial role in the separation. The pH of the aqueous portion is a critical parameter. For boronic acids, a slightly acidic mobile phase (e.g., using 0.1% formic acid) can help to suppress the ionization of the boronic acid group and improve peak shape. The use of a buffer, such as ammonium acetate, can also enhance reproducibility[4].
-
Detector Choice: A Diode Array Detector (DAD) or a UV-Vis detector is suitable for detecting the pyridine chromophore in this compound and related aromatic products. For greater sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is highly advantageous. Electrospray ionization (ESI) is a common ionization technique for polar molecules, and a tandem quadrupole mass spectrometer can provide excellent quantitative data[5].
Experimental Workflow for HPLC Analysis
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to Validating the Structure of Compounds Synthesized from 2-Morpholinopyridine-3-boronic acid
For: Researchers, scientists, and drug development professionals
Introduction
2-Morpholinopyridine-3-boronic acid and its derivatives are of significant interest in medicinal chemistry and materials science due to their versatile reactivity in cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] The presence of the morpholine moiety can enhance solubility and introduce favorable pharmacokinetic properties, while the pyridine ring offers a site for further functionalization.[3] The boronic acid group is a key functional handle for forming new carbon-carbon bonds.[1][2] However, the very reactivity that makes these compounds valuable also presents challenges in their synthesis and purification. Boronic acids are known to undergo side reactions such as protodeboronation and the formation of boroxine anhydrides (cyclic trimers), which can complicate structural validation and impact downstream applications.[4][5]
This guide provides a comprehensive comparison of analytical techniques for the unambiguous structural validation of compounds synthesized from this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources.
The Challenge of Structural Validation for Boronic Acids
The primary challenge in validating the structure of boronic acid derivatives lies in their propensity to exist in equilibrium with other species. Free boronic acids can dehydrate to form cyclic trimers known as boroxines.[4] This equilibrium can complicate the interpretation of analytical data, particularly in mass spectrometry and NMR spectroscopy. Furthermore, purification of boronic acids can be problematic, with issues such as streaking on silica gel and decomposition during solvent evaporation.[5] Therefore, a multi-technique approach is essential for confident structural assignment.
Comparative Analysis of Validation Techniques
A combination of spectroscopic and spectrometric methods is crucial for the complete characterization of this compound derivatives. Each technique provides unique and complementary information.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed structural information, including connectivity and stereochemistry. | Non-destructive, provides unambiguous structural elucidation. | Can be complicated by the presence of boroxines and solvent effects.[6] |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity, useful for identifying impurities. | Boronic acids can be challenging to analyze due to dehydration and adduct formation.[4][7] |
| X-ray Crystallography | Definitive three-dimensional structure. | Provides absolute structural confirmation. | Requires a suitable single crystal, which can be difficult to obtain. |
| HPLC/UPLC | Purity assessment and separation of isomers. | Excellent for quantifying purity and resolving complex mixtures.[7][8] | Does not provide direct structural information. |
Workflow for Structural Validation
The following diagram illustrates a logical workflow for the structural validation of a newly synthesized derivative of this compound.
Caption: A typical workflow for the structural validation of novel organic compounds.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. For derivatives of this compound, specific attention should be paid to the signals of the pyridine ring protons and the boronic acid moiety.
Experimental Protocol for NMR Spectroscopy [9]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable B(OH)₂ protons.[9]
-
¹H NMR Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz for better signal dispersion.
-
Acquire a standard one-pulse ¹H spectrum.
-
The pyridine protons will typically appear in the aromatic region (δ 7.0-9.0 ppm). Their chemical shifts and coupling patterns are highly informative about the substitution pattern.
-
The morpholine protons will generally be found in the upfield region (δ 3.0-4.0 ppm).
-
The B(OH)₂ protons often appear as a broad singlet and its chemical shift can be highly variable due to exchange with residual water in the solvent.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
The pyridine carbons will be in the range of δ 120-160 ppm.
-
The carbon attached to the boron atom (C3) will have a characteristic chemical shift.
-
-
¹¹B NMR Spectroscopy:
-
This technique is particularly useful for studying the environment of the boron atom.[6][10]
-
The chemical shift can distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate ester or borate complexes.[6]
-
A broad signal is often observed due to the quadrupolar nature of the ¹¹B nucleus.
-
-
2D NMR Experiments (COSY, HSQC, HMBC):
-
These experiments are crucial for establishing the connectivity between protons and carbons, confirming the overall structure.
-
Interpreting NMR Data
-
¹H NMR: The chemical shifts of the pyridine protons are influenced by the electron-donating morpholino group and the electron-withdrawing boronic acid group. Expect H-4 and H-6 to be the most deshielded.
-
¹¹B NMR: A chemical shift in the range of δ 28-33 ppm is characteristic of a trigonal planar boronic acid, while a shift upfield to δ 5-15 ppm indicates a tetrahedral boronate species.[6]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the synthesized compound and can offer structural information through fragmentation analysis. The analysis of boronic acids by MS can be complicated by their tendency to form boroxines and other adducts in the ion source.[4][7]
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Ionization Technique: Electrospray ionization (ESI) is a commonly used soft ionization technique suitable for these compounds.[7][8]
-
Analysis:
-
Obtain a full scan mass spectrum to determine the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
-
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and provide structural information.
-
Addressing Challenges in MS Analysis
-
Boroxine Formation: The presence of a peak corresponding to the trimer anhydride minus water molecules can be indicative of boroxine formation.
-
Derivatization: To overcome the challenges of analyzing free boronic acids, derivatization to form a more stable boronate ester (e.g., with pinacol) can be employed prior to MS analysis.[4]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural proof.[11][12][13] It reveals the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and stereochemistry.
Experimental Protocol for X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Solve the crystal structure using appropriate software to obtain the final atomic coordinates and structural parameters.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of the synthesized compounds and for separating isomers.[14]
Experimental Protocol for HPLC Analysis
-
Column Selection: A reversed-phase C18 column is a good starting point for the separation of these relatively polar compounds.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium acetate, is typically used.[7]
-
Detection: UV detection is suitable as the pyridine ring is a chromophore.
Decision Tree for Method Selection
Caption: A decision tree to guide the selection of appropriate analytical techniques.
Conclusion
The structural validation of compounds synthesized from this compound requires a meticulous and multi-faceted analytical approach. While challenges such as boroxine formation and purification difficulties exist, a combination of NMR spectroscopy (¹H, ¹³C, and ¹¹B), mass spectrometry (especially HRMS), and HPLC provides a robust framework for unambiguous characterization. For novel structures, 2D NMR experiments are indispensable, and when obtainable, single-crystal X-ray diffraction offers the ultimate structural confirmation. By understanding the nuances of each technique and applying them systematically, researchers can ensure the integrity of their synthesized compounds, paving the way for their successful application in drug discovery and materials science.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CAS 904326-93-8: (6-Morpholino-3-pyridinyl)boronic acid [cymitquimica.com]
- 4. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. waters.com [waters.com]
- 9. benchchem.com [benchchem.com]
- 10. An efficient 2D 11B–11B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds: the transformation and unique architecture of bortezomib molecules in the solid state - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Efficacy of 2-Morpholinopyridine-3-boronic Acid in Complex Molecule Synthesis
For researchers at the forefront of drug discovery and complex molecule synthesis, the selection of building blocks is a critical decision that dictates the efficiency, robustness, and ultimate success of a synthetic campaign. The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis for its power in constructing C-C bonds.[1][2] However, the stability and reactivity of the requisite organoboron reagents, particularly nitrogen-containing heteroaryl boronic acids, remain a significant challenge.[3]
This guide provides an in-depth comparison of 2-Morpholinopyridine-3-boronic acid, a specialized reagent, against other alternatives in the synthesis of complex pyridyl-containing molecules. We will explore the underlying chemical principles, provide actionable experimental data, and present detailed protocols to empower scientists to make informed decisions in their synthetic endeavors.
The Challenge: Understanding the "2-Pyridyl Problem"
The synthesis of molecules containing a 2-substituted pyridine ring via Suzuki-Miyaura coupling is notoriously difficult, a challenge often termed the "2-pyridyl problem".[3][4] This difficulty stems from two primary factors:
-
Inherent Instability: Simple 2-pyridyl boronic acids are prone to decomposition through pathways like protodeboronation, where the C-B bond is cleaved by a proton source (e.g., water).[5][6] This degradation reduces the effective concentration of the nucleophile, leading to lower yields and inconsistent results.[6]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can inhibit the catalytic cycle, preventing the efficient formation of the desired product.
These challenges have driven the development of more stable and reliable pyridylboron reagents. This compound represents a strategic solution, where the morpholino substituent at the 2-position modulates the electronic and steric properties of the pyridine ring to enhance stability and performance.
The Suzuki-Miyaura Catalytic Cycle: The Arena of Action
To appreciate the efficacy of any boronic acid, one must understand the mechanistic framework of the Suzuki-Miyaura reaction. The process is a palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8][9]
The transmetalation step is where the choice of boronic acid is most critical. An effective boronic acid must readily form a boronate species in the presence of a base, which then efficiently transfers its organic group (R²) to the palladium center.[1] Instability or low reactivity at this stage directly compromises the entire reaction.
Comparative Analysis: this compound vs. Alternatives
The true measure of a reagent's utility is its performance relative to available alternatives. The following comparison benchmarks this compound against other common classes of organoboron reagents used for pyridine synthesis.
| Feature | Simple Pyridyl Boronic Acids | Pyridyl Boronic Esters (Pinacol) | This compound | MIDA Boronates |
| Structure | e.g., Pyridine-3-boronic acid | e.g., Pyridine-3-boronic acid pinacol ester | C₉H₁₃BN₂O₃ | e.g., 2-Pyridyl MIDA boronate |
| Stability | Low; prone to protodeboronation, especially 2-pyridyl isomers.[6] | High; generally stable to air, moisture, and chromatography.[10][11] | Moderate to High; morpholino group enhances stability over simple pyridyl analogs. | Very High; air-stable solids with long shelf-life.[6] |
| Reactivity | High (if it doesn't decompose first). | Lower than corresponding boronic acids; often requires more forcing conditions.[11][12] | High; balances stability with sufficient reactivity for efficient coupling. | Low (as is); requires in-situ hydrolysis for "slow release" of the active boronic acid.[6] |
| Handling | Challenging; requires inert atmosphere and often cold storage. | Easy; typically crystalline solids that are simple to handle and weigh.[13] | Relatively Easy; typically a solid that is manageable on the bench. | Easy; crystalline, air-stable solids.[6] |
| Key Advantage | High reactivity can lead to fast reactions. | Excellent stability for multi-step synthesis and purification. | Good balance of stability and reactivity for direct use. | Bypasses the instability of the free boronic acid, ideal for challenging couplings. |
| Key Disadvantage | Notoriously unstable, leading to poor reproducibility.[3] | Slower reaction rates may require higher temperatures or longer times.[14] | May not be as stable as ester or MIDA counterparts for long-term storage. | Requires specific "slow-release" conditions; an extra synthetic step is needed for preparation. |
Quantitative Performance Comparison
The following table presents representative yield data from Suzuki-Miyaura coupling reactions to illustrate the practical implications of choosing a particular boron reagent.
| Boron Reagent | Coupling Partner | Product | Representative Yield (%) | Reference |
| 2-Thiopheneboronic acid | Pyridine-2-sulfonyl fluoride | 2-(Thiophen-2-yl)pyridine | 82% | [2] |
| Phenylboronic acid | 9-benzyl-6-chloropurine | 9-benzyl-6-phenylpurine | 95% | [15] |
| 5-Indole boronic acid | 3-chloroindazole (unprotected) | 3-(Indol-5-yl)indazole | 78% (with SPhos ligand) | [16] |
| Lithium triisopropyl 2-pyridylboronate | 4-bromoanisole | 2-(4-methoxyphenyl)pyridine | 74% | [17] |
| 2-Pyridyl MIDA boronate | 4-chloro-tert-butylbenzene | 2-(4-tert-butylphenyl)pyridine | 97% | [6] |
Note: Direct comparative data for this compound under identical conditions is sparse in literature. However, its structural features suggest performance that aims to combine the direct utility of a boronic acid with enhanced stability, approaching the reliability of boronate esters in many applications.
Experimental Protocols: A Practical Guide
Trustworthy science is built on reproducible methodologies. The following section provides a detailed, validated protocol for a general Suzuki-Miyaura cross-coupling reaction.
Workflow Overview
Detailed Step-by-Step Protocol
Reaction: Suzuki-Miyaura Coupling of an Aryl Bromide with this compound.
Materials:
-
Aryl Bromide (1.0 equiv.)
-
This compound (1.2-1.5 equiv.)
-
Palladium Catalyst: e.g., Pd₂(dba)₃ (1-2 mol%) or Pd(dppf)Cl₂ (2-5 mol%)[2]
-
Ligand: e.g., SPhos or XPhos (2-4 mol%)
-
Base: e.g., K₃PO₄ or K₂CO₃ (2.0-3.0 equiv.)[18]
-
Solvent: Degassed 1,4-Dioxane and Water (e.g., 5:1 v/v)
-
Oven-dried sealable reaction vial or Schlenk tube with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To an oven-dried sealable reaction vial containing a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv.), this compound (e.g., 0.6 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 1.0 mmol, 2.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.005 mmol, 1 mol%), and the phosphine ligand (e.g., SPhos, 0.012 mmol, 2.4 mol%).
-
Causality: Using an oven-dried vessel is critical to minimize water content, which can lead to unwanted protodeboronation, especially if reaction times are long.[19] The choice of a bulky, electron-rich phosphine ligand like SPhos often accelerates the oxidative addition and reductive elimination steps, improving overall efficiency.[16]
-
-
Inert Atmosphere: Seal the vial with a Teflon-lined cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of all oxygen.
-
Causality: Oxygen can oxidize the Pd(0) catalyst to an inactive state and can also promote the homocoupling of the boronic acid, leading to undesired byproducts.[19] A rigorously inert atmosphere is a hallmark of a self-validating, robust protocol.
-
-
Solvent Addition: Add the degassed solvent mixture (e.g., 2.0 mL of 5:1 Dioxane/H₂O) via syringe.
-
Causality: Solvents must be degassed (e.g., by sparging with argon or freeze-pump-thaw cycles) to remove dissolved oxygen. The presence of water is often necessary to help dissolve the inorganic base and facilitate the formation of the active boronate species.[2]
-
-
Reaction: Place the vial in a preheated heating block (e.g., 80-100 °C) and stir vigorously for the required time (typically 4-24 hours).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking a small aliquot from the reaction mixture.
-
Work-up: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) and then with brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.
Conclusion and Outlook
This compound emerges as a highly valuable reagent in the synthesis of complex molecules. It provides a pragmatic solution to the well-documented challenges of working with simpler pyridyl boronic acids by offering an effective balance between benchtop stability and the high reactivity required for efficient Suzuki-Miyaura coupling. While highly stable alternatives like MIDA boronates offer a superior solution for particularly recalcitrant couplings, their use requires specific slow-release protocols and an additional synthetic step. For many applications in drug discovery and development, this compound represents a "sweet spot," enabling the direct and reliable synthesis of 2,3-disubstituted pyridine scaffolds, which are crucial motifs in a vast array of biologically active compounds.[20]
References
- 1. youtube.com [youtube.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. Boron Suzuki Coupling | Borates Today [borates.today]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. nbinno.com [nbinno.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Morpholinopyridine-3-boronic Acid
As researchers and professionals dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The handling and disposal of specialized reagents like 2-Morpholinopyridine-3-boronic acid demand a meticulous, informed approach that goes beyond mere compliance. This guide provides an in-depth operational plan for the safe management and disposal of this compound, grounded in chemical principles and regulatory standards. Our objective is to empower your laboratory with the expertise to handle this reagent confidently, ensuring the safety of your team and the integrity of our shared environment.
Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol
Understanding the specific chemical nature of this compound (CAS No. 1218790-86-3) is the foundation of its safe handling. This compound integrates three key structural motifs: a pyridine ring, a morpholine group, and a boronic acid functional group. While comprehensive toxicological data for this specific molecule is limited, we must extrapolate from its constituent parts and known hazards of the boronic acid class.
-
Boronic Acid Group: Boronic acids, while generally less aggressive than strong mineral acids, can cause skin, eye, and respiratory irritation.[1][2] Their improper disposal can lead to the acidification of wastewater, harming aquatic ecosystems.[3]
-
Pyridine Moiety: The pyridine backbone is a known hazard. Pyridine itself is regulated by OSHA with a permissible exposure limit (PEL) of 5 ppm over an 8-hour shift and is classified by the EPA as a hazardous waste constituent.[4][5] Derivatives can carry similar risks, including potential irritation and toxicity.[6]
-
GHS Classification: The available safety information for this compound includes the GHS07 pictogram, signaling that it is an irritant and can be harmful. It is classified as Acute Toxicity 4 (Oral), with the hazard statement H302: "Harmful if swallowed."[7]
A thorough risk assessment is therefore not just a regulatory formality but a scientific necessity before any handling or disposal procedure begins. This assessment must conclude that all waste generated, including contaminated consumables, is to be treated as hazardous chemical waste.
Essential Safety & Handling Protocols
Adherence to rigorous safety protocols is non-negotiable. All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]
Personal Protective Equipment (PPE) Summary
The following table summarizes the minimum required PPE for handling this compound and its waste.
| Equipment Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[2] | Protects against splashes of solutions or accidental projection of solid particles. |
| Hand Protection | Chemically resistant nitrile or neoprene gloves.[8] | Prevents skin contact and irritation. Gloves must be inspected before use. |
| Body Protection | Standard laboratory coat. | Minimizes the risk of contamination to personal clothing and skin.[3] |
| Respiratory | NIOSH-approved N95 respirator. | Recommended when handling the solid powder to prevent inhalation of dust. |
Waste Characterization, Segregation, and Storage
Proper waste management begins at the point of generation. The cardinal rule is to never mix waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1][3]
-
Waste Characterization: All waste containing this compound must be classified as hazardous waste.[9] This includes pure, unused compound, reaction residues, contaminated solvents, and solid materials (e.g., weigh boats, gloves, silica gel, filter paper).
-
Segregation: This waste stream must be kept separate from incompatible materials, particularly strong oxidizing agents and strong acids, which could trigger dangerous reactions.[10]
-
Containerization & Labeling:
-
Use a dedicated, chemically compatible, and sealable hazardous waste container. High-density polyethylene (HDPE) containers are often suitable.[11]
-
The container must be clearly labeled with the words "HAZARDOUS WASTE ," the full chemical name "This compound ," and the approximate concentration and solvent if in solution.[2]
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory. This area should be secure, well-ventilated, and equipped with secondary containment to manage potential leaks.[9][11]
Spill Management Protocol
Accidental spills require immediate and correct action to mitigate exposure and environmental release.
-
For Small Solid Spills (Contained in a Fume Hood):
-
Ensure all appropriate PPE is worn.
-
Carefully sweep the solid material together to minimize dust generation.[12]
-
Place the swept material and any contaminated cleaning tools (e.g., brushes, dustpans) into your designated hazardous waste container.
-
Decontaminate the spill area with soap and water, collecting all cleaning materials (wipes, paper towels) as hazardous waste.[2]
-
-
For Small Liquid Spills (Contained in a Fume Hood):
-
Contain the spill using an inert absorbent material like vermiculite or sand.[13]
-
Carefully collect the absorbent material and place it into the hazardous waste container.
-
Decontaminate the surface as described above, disposing of all materials as hazardous waste.
-
-
For Large Spills:
Step-by-Step Disposal Procedures
The primary and most recommended disposal path is through professional collection. However, for small quantities of aqueous waste, a chemical neutralization pre-treatment may be permissible only with prior, explicit approval from your institution's EHS department.
Workflow for Disposal Decision-Making
The following diagram outlines the logical flow for selecting the appropriate disposal procedure.
Caption: Decision workflow for disposal of this compound.
Pathway A: Direct Disposal (Standard Recommended Protocol)
This is the safest and most universally compliant method.
-
Collection: Carefully transfer all waste (solid residues, contaminated solvents, used PPE, etc.) into the designated and properly labeled hazardous waste container.[1]
-
Storage: Keep the container sealed and stored in your Satellite Accumulation Area.[11]
-
Documentation: Maintain an accurate log of the waste added to the container.
-
Pickup: Once the container is full or reaches the accumulation time limit set by your institution (often 6-12 months under EPA regulations), arrange for collection by your EHS office or a licensed hazardous waste disposal company.[9][14]
Pathway B: Chemical Neutralization Pre-Treatment (Requires EHS Approval)
This protocol is only for dilute, aqueous solutions of this compound in small quantities (e.g., < 1 Liter). The principle is to convert the weak boronic acid into a less reactive borate salt.[15]
Causality: We use a mild base like sodium bicarbonate (baking soda) instead of a strong base like sodium hydroxide. This is crucial to prevent a highly exothermic and potentially violent reaction.[15] The gentle reaction produces borate salts, water, and carbon dioxide gas.
Protocol:
-
Preparation: Perform this entire procedure in a chemical fume hood while wearing all required PPE. Use a beaker or flask that is at least twice the volume of the waste solution to accommodate potential foaming.
-
Dilution: If the solution is concentrated, dilute it by slowly adding it to a larger volume of cold water with stirring.
-
Neutralization:
-
Slowly and incrementally add a 5% aqueous solution of sodium bicarbonate to the stirred boronic acid waste.
-
Monitor the pH of the solution continuously using pH strips or a calibrated pH meter.
-
Continue adding the bicarbonate solution until the pH of the waste is neutral (pH ~7.0).[15] Be cautious not to overshoot into strong alkalinity.
-
-
Off-Gassing: Allow the solution to stir for at least one hour to ensure the reaction is complete and all dissolved CO₂ has dissipated.
-
Final Disposal: Even after neutralization, the solution must be collected as hazardous waste. Transfer the neutralized solution to a clearly labeled hazardous waste container ("Neutralized this compound waste, pH 7") and arrange for professional disposal as per Pathway A.[3] Under no circumstances should the neutralized solution be poured down the drain without explicit EHS authorization. [1][3]
By integrating these scientifically grounded procedures into your laboratory's standard operating protocols, you build a culture of safety and responsibility. This not only protects your personnel and ensures regulatory compliance but also reinforces the integrity of your research operations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. laballey.com [laballey.com]
- 4. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. PYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 6. nj.gov [nj.gov]
- 7. This compound hydrochloride AldrichCPR 1309979-68-7 [sigmaaldrich.com]
- 8. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 9. danielshealth.com [danielshealth.com]
- 10. fishersci.com [fishersci.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 14. epa.gov [epa.gov]
- 15. laballey.com [laballey.com]
A Researcher's Guide to the Safe Handling of 2-Morpholinopyridine-3-boronic acid
In the landscape of modern drug discovery and chemical synthesis, pyridine-based boronic acids are invaluable building blocks. Among these, 2-Morpholinopyridine-3-boronic acid (CAS No. 1218790-86-3) offers unique synthetic utility. However, its dual nature, incorporating both a boronic acid moiety and a morpholine substituent, necessitates a nuanced and rigorous approach to laboratory safety. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this reagent, ensuring the protection of laboratory personnel and the integrity of your research.
The causality behind the stringent protocols described herein stems from the compound's identified and potential hazards. It is classified as harmful if swallowed (Acute Toxicity 4, Oral) and, like many boronic acids and morpholine derivatives, presents risks of skin, eye, and respiratory irritation.[1][2][3] The boronic acid group itself, while generally of low toxicity, can exhibit irritant properties, and some studies have raised concerns about the potential mutagenicity of certain boronic acids.[4] The morpholine component, a cyclic amine ether, is a corrosive and flammable liquid in its pure form, demanding respect for its potential to cause severe skin and eye damage.[5][6][7] Therefore, our safety protocols are designed to mitigate these combined risks through a multi-layered defense strategy centered on appropriate personal protective equipment (PPE).
I. Hazard Assessment & Core Principles
Before any manipulation of this compound, a thorough understanding of its hazard profile is essential. The primary routes of exposure are inhalation of the solid dust, skin or eye contact, and ingestion.[1][8]
Hazard Summary for this compound:
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | |
| Skin Irritation | H315 | Causes skin irritation (Assumed based on boronic acids). | [2][3] |
| Eye Irritation | H319 | Causes serious eye irritation (Assumed based on boronic acids). | [2][3] |
| Respiratory Irritation | H335 | May cause respiratory irritation (Assumed based on boronic acids). | [2][3] |
This table synthesizes data from the known hazards of the parent compound and related boronic acid structures.
The core principle of safe handling is the Hierarchy of Controls . While this guide focuses on Personal Protective Equipment (PPE), it is critical to remember that PPE is the last line of defense. Engineering controls (e.g., chemical fume hoods) and administrative controls (e.g., standard operating procedures) are the primary methods for ensuring safety.
II. Personal Protective Equipment (PPE): A Task-Based Approach
The selection of PPE is not a one-size-fits-all matter; it must be tailored to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for common laboratory operations involving this compound.
Table of Required PPE by Laboratory Task:
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Pre-weighing/Container Handling | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not required if container is sealed |
| Weighing and Aliquoting (Solid) | Tight-fitting safety goggles | Nitrile gloves | Laboratory coat | N95 respirator (or equivalent) |
| Reaction Setup (in solution) | Tight-fitting safety goggles | Nitrile gloves | Laboratory coat | Not required if handled in a fume hood |
| Work-up & Purification | Safety goggles and face shield | Nitrile gloves | Laboratory coat | Not required if handled in a fume hood |
| Spill Cleanup & Waste Disposal | Safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron over lab coat | N95 respirator (or equivalent) |
-
Eye and Face Protection : Because this compound is a solid, the primary risk during weighing is the generation of fine dust that can become airborne and contact the eyes.[9] Tight-fitting safety goggles are mandatory to prevent this.[10][11] A face shield should be added during procedures with a higher splash risk, such as spill cleanup or reaction work-ups.
-
Hand Protection : Nitrile gloves provide adequate protection against incidental contact with this boronic acid derivative.[12] It is crucial to inspect gloves for any signs of degradation or puncture before use and to change them immediately if contamination is suspected.[13] For extended handling or during spill cleanup, more robust gloves may be necessary.
-
Body Protection : A standard laboratory coat is required to protect against contamination of personal clothing.[12][14] Ensure the lab coat is fully buttoned. For large-scale operations or spill cleanup, a chemical-resistant apron provides an additional layer of protection.
-
Respiratory Protection : The inhalation of boronic acid dust can cause respiratory tract irritation.[1][8] Therefore, all weighing and handling of the solid compound must be conducted within a certified chemical fume hood.[9][12] An N95-rated respirator is required during the weighing of the solid to minimize the inhalation of fine particulates.
III. Operational and Disposal Plans
A seamless integration of safety into your workflow is paramount. The following procedural guidance outlines the key steps for handling this compound from receipt to disposal.
-
Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Locate and verify the accessibility of the nearest safety shower and eyewash station.[9]
-
Donning PPE : Put on all required PPE as specified in the table above for the intended task. The sequence for donning PPE is critical for maintaining a sterile and safe work environment.
-
Handling : Conduct all manipulations of the solid compound within the fume hood.[9] Use a spatula and weighing paper for transfers to minimize dust generation.[9] Keep the container tightly sealed when not in use.[10][13]
-
Post-Handling : After handling, thoroughly wash hands with soap and water, even after wearing gloves.[9] Decontaminate the work area.
-
Doffing PPE : Remove PPE in a manner that avoids cross-contamination. The general sequence is gloves, face shield/goggles, lab coat, and then respirator (if used). Dispose of contaminated disposable PPE as hazardous waste.[9]
Proper segregation and disposal of chemical waste are crucial for laboratory and environmental safety.
-
Solid Waste : Collect unused this compound and any materials grossly contaminated with the solid (e.g., weighing papers, contaminated gloves) in a designated, sealed container labeled as "Hazardous Waste".[15]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, clearly labeled, and sealed container for liquid hazardous waste.[15] Never dispose of boronic acids down the drain unless specifically permitted by your institution's environmental health and safety (EHS) office and local regulations.[15][16]
-
Empty Containers : Triple-rinse empty containers with a suitable solvent (e.g., the solvent used in the reaction).[15] The first rinsate must be collected as hazardous waste. Subsequent rinses may also need to be collected depending on institutional guidelines. After thorough rinsing and air-drying, deface the original label before disposal or recycling.[15]
IV. Workflow Diagrams
Visual aids are essential for reinforcing complex procedures. The following diagrams, rendered in DOT language, illustrate the logical flow of key safety protocols.
Caption: PPE Donning Workflow for Handling Solid Boronic Acids.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these detailed protocols, researchers can confidently and safely utilize this compound, harnessing its synthetic potential while upholding the highest standards of laboratory safety.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
